5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid
Descripción
Propiedades
IUPAC Name |
2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLIDFAPYTBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442512 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-42-0 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid CAS 171178-42-0
An In-Depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic Acid (CAS 171178-42-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. It covers its chemical properties, safety information, applications, and generalized experimental protocols.
Chemical Properties
This compound is a solid, monofunctionalized pyridine derivative.[1] The presence of a fluorine atom, a carboxylic acid, and a Boc-protected amine group makes it a versatile reagent for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[2][3]
| Property | Value | Source |
| CAS Number | 171178-42-0 | [1][4][5] |
| Molecular Formula | C₁₁H₁₃FN₂O₄ | [1][4] |
| Molecular Weight | 256.23 g/mol | [1][4] |
| IUPAC Name | 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(F)C=C1C(=O)O | [1] |
| InChI | InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | [1] |
| InChI Key | KGJLIDFAPYTBDU-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95-97% | [1][5] |
| Physical State | Solid | [1] |
| Storage | Inert atmosphere, room temperature | [4] |
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory setting.[6][7]
| Hazard Statement | Precautionary Phrase |
| H315: Causes skin irritation [1][7] | P264: Wash hands and skin thoroughly after handling.[1][7] |
| H319: Causes serious eye irritation [1][7] | P280: Wear protective gloves, protective clothing, and eye/face protection.[1][7] |
| H335: May cause respiratory irritation [1][7] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][7] |
| P271: Use only outdoors or in a well-ventilated area.[1][7] |
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][6]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][6][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.[1]
Synthesis and Applications
This compound is a valuable building block in organic synthesis, classified under fluorinated compounds, carboxylic acids, and amines.[4] The strategic placement of fluorine can enhance the metabolic stability and binding affinity of drug candidates. The Boc-protected amine and the carboxylic acid functional groups allow for sequential, controlled reactions, such as amide bond formation, which is fundamental in drug development.
General Synthetic Workflow
A plausible synthetic route to this and similar compounds involves the protection of an amino group, followed by functionalization of the pyridine ring. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic pathway for the target compound.
Application in Amide Bond Formation
The primary application of this molecule is in peptide synthesis or the formation of amide bonds with other amine-containing molecules. The carboxylic acid can be activated and then reacted with a primary or secondary amine to form a stable amide linkage.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 171178-42-0|this compound|BLD Pharm [bldpharm.com]
- 5. 171178-42-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Boc-amino-2-fluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Boc-amino-2-fluoroisonicotinic acid is a synthetic amino acid derivative that holds significant interest in the fields of medicinal chemistry and drug discovery. Its structure, incorporating a pyridine ring, a fluorine atom, and a Boc-protected amine, offers a unique combination of features that can be exploited in the design of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is a staple in peptide synthesis, valued for its stability under various conditions and its straightforward removal under acidic conditions. The presence of a fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Boc-amino-2-fluoroisonicotinic acid, details relevant experimental protocols for their determination, and presents a general workflow for its synthesis.
Core Physicochemical Properties
Table 1: Physicochemical Properties of 5-Boc-amino-2-fluoroisonicotinic Acid and a Related Compound
| Property | 5-Boc-amino-2-fluoroisonicotinic acid | 5-amino-2-fluoroisonicotinic acid (for comparison) |
| Molecular Formula | C₁₁H₁₃FN₂O₄[1] | C₆H₅FN₂O₂ |
| Molecular Weight | 256.233 g/mol [1] | 156.11 g/mol |
| Physical State | Solid[1] | Powder |
| Purity | 97%[1] | 99%[2] |
| CAS Number | 171178-42-0[1] | 171178-43-1[2] |
| Melting Point | Data not available | Data not available |
| pKa | Data not available | 3.77 ± 0.10 (Predicted) |
| Solubility | Data not available | Data not available |
| logP | Data not available | Data not available |
| Boiling Point | Data not available | 514.4 ± 50.0 °C (Predicted)[3] |
| Density | Data not available | 1.535 ± 0.06 g/cm³ (Predicted)[3] |
| Vapor Pressure | Data not available | 0 mmHg at 25°C[3] |
| Flash Point | Data not available | 264.896 °C[3] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods and would require optimization for the specific compound, 5-Boc-amino-2-fluoroisonicotinic acid.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology:
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration. The ionic strength of the solution is typically kept constant using an electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., water). This solution is then mixed with a specific volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualizations
General Synthesis Workflow for a Boc-Protected Amino Acid
The following diagram illustrates a general workflow for the synthesis of a Boc-protected amino acid, which is applicable to the preparation of 5-Boc-amino-2-fluoroisonicotinic acid from its corresponding free amino acid.
Conclusion
5-Boc-amino-2-fluoroisonicotinic acid presents a valuable building block for drug discovery and development. While comprehensive experimental data on its physicochemical properties are currently limited in the public domain, this guide provides the foundational information available, along with standardized protocols for the experimental determination of its key characteristics. The provided synthesis workflow offers a general approach for its preparation. Further experimental characterization of this compound is warranted to fully elucidate its potential in the development of novel therapeutics.
References
Synthesis of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a preferred four-step synthesis commencing from 2-chloro-5-nitroisonicotinonitrile, detailing the experimental protocols and presenting relevant quantitative data.
Executive Summary
The synthesis of this compound is most efficiently achieved through a four-step reaction sequence starting from 2-chloro-5-nitroisonicotinonitrile. This route offers a more direct and potentially higher-yielding pathway compared to a longer, multi-step synthesis beginning with 2-aminopyridine. The key transformations involve a halogen exchange reaction to introduce the fluorine atom, followed by reduction of the nitro group, hydrolysis of the nitrile to a carboxylic acid, and finally, Boc-protection of the resulting amino group.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies were evaluated for the preparation of the target molecule.
-
Route 1: From 2-Aminopyridine. This is a lengthy, seven-step process involving acetylation, nitration, reduction, diazotization (Schiemann reaction), hydrolysis, carboxylation, and Boc-protection. While feasible, the numerous steps can lead to a lower overall yield and increased production time and cost.
-
Route 2: From 2-Chloro-5-nitroisonicotinonitrile. This more direct, four-step approach is the focus of this guide. It involves fluorination, reduction, hydrolysis, and Boc-protection. This route is advantageous due to its conciseness and potentially higher overall efficiency.
Selected Synthetic Pathway
The recommended synthetic pathway for this compound is outlined below:
Caption: Four-step synthesis of the target compound.
Experimental Protocols
The following are detailed experimental procedures for each step in the recommended synthetic route.
Step 1: Synthesis of 2-Fluoro-5-nitroisonicotinonitrile
Reaction: Halogen exchange reaction to replace the chlorine atom with fluorine.
Procedure: A mixture of 2-chloro-5-nitroisonicotinonitrile (1.0 eq) and anhydrous potassium fluoride (3.0 eq) in a suitable high-boiling point aprotic solvent, such as sulfolane, is heated at 150 °C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel.
| Reagent/Solvent | Molar/Volume Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-nitroisonicotinonitrile | 1.0 eq | 150 | 12 | 70-80 |
| Anhydrous Potassium Fluoride | 3.0 eq | |||
| Sulfolane | - |
Step 2: Synthesis of 5-Amino-2-fluoroisonicotinonitrile
Reaction: Reduction of the nitro group to an amino group.
Procedure: To a solution of 2-fluoro-5-nitroisonicotinonitrile (1.0 eq) in a solvent such as ethanol or methanol, a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Using SnCl₂·2H₂O: The reaction mixture is stirred at room temperature or gently heated to facilitate the reduction. Upon completion, the mixture is cooled, and the pH is adjusted to be basic with a sodium hydroxide solution. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Using Catalytic Hydrogenation: The reaction is carried out in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
| Reagent/Solvent | Molar/Volume Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-nitroisonicotinonitrile | 1.0 eq | 25-50 | 2-6 | 85-95 |
| SnCl₂·2H₂O / HCl or H₂, Pd/C | Varies | |||
| Ethanol or Methanol | - |
Step 3: Synthesis of 5-Amino-2-fluoroisonicotinic Acid
Reaction: Hydrolysis of the nitrile group to a carboxylic acid.
Procedure: 5-Amino-2-fluoroisonicotinonitrile (1.0 eq) is subjected to hydrolysis under either acidic or basic conditions.
-
Acidic Hydrolysis: The nitrile is heated under reflux in a concentrated aqueous acid, such as 6M hydrochloric acid or sulfuric acid, for several hours.
-
Basic Hydrolysis: The nitrile is heated under reflux in an aqueous solution of a strong base, such as 6M sodium hydroxide, for several hours.
After the reaction is complete, the solution is cooled and neutralized to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried.
| Reagent/Solvent | Molar/Volume Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 5-Amino-2-fluoroisonicotinonitrile | 1.0 eq | 100 | 4-12 | 75-85 |
| 6M HCl or 6M NaOH | - | |||
| Water | - |
Step 4: Synthesis of this compound
Reaction: Protection of the amino group with a tert-butoxycarbonyl (Boc) group.[1]
Procedure: To a solution of 5-amino-2-fluoroisonicotinic acid (1.0 eq) in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran (THF), a base like triethylamine (TEA) or sodium hydroxide is added. Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) is then added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC. After completion, the organic solvent is removed under reduced pressure. The aqueous residue is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.[1]
| Reagent/Solvent | Molar/Volume Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 5-Amino-2-fluoroisonicotinic acid | 1.0 eq | 0 to 25 | 2-12 | 90-98 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 eq | |||
| Triethylamine or NaOH | 1.2 eq | |||
| Dioxane/Water or THF/Water | - |
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Conclusion
This guide details a robust and efficient four-step synthesis of this compound. The described route, starting from 2-chloro-5-nitroisonicotinonitrile, offers a significant improvement over longer, more complex synthetic pathways. The provided experimental protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the production of this important chemical intermediate. Adherence to standard laboratory safety procedures is paramount when carrying out these reactions.
References
Molecular structure and weight of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Properties
The molecular structure of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is characterized by a pyridine ring substituted at the 2-position with a fluorine atom, at the 4-position with a carboxylic acid group, and at the 5-position with a tert-butoxycarbonyl (Boc) protected amino group.
Below is a table summarizing the key quantitative data for this compound.
| Property | Data | Reference |
| Molecular Formula | C₁₁H₁₃FN₂O₄ | [1] |
| Molecular Weight | 256.23 g/mol | [1] |
| CAS Number | 171178-42-0 | [1] |
| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)F | |
| InChI Key | KGJLIDFAPYTBDU-UHFFFAOYSA-N | |
| Physical State | Solid | |
| Purity | Typically >95% (commercial sources) |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the preparation of similar fluorinated and Boc-protected pyridine derivatives. The following represents a generalized, hypothetical protocol.
General Synthetic Workflow
The synthesis would likely involve a multi-step process starting from a suitable pyridine precursor. Key transformations would include the introduction of the fluorine atom, the carboxylic acid group (or a precursor), and the amino group, followed by Boc protection.
References
In-depth Technical Guide: 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid, a functionalized pyridine derivative, serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a carboxylic acid group, and a Boc-protected amine, make it a versatile intermediate for the synthesis of complex bioactive molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and relevant data for researchers in the field.
Chemical Properties and Data
The IUPAC name for this compound is 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid .
Table 1: Physicochemical Data
| Property | Value | Reference |
| CAS Number | 171178-42-0 | [1] |
| Molecular Formula | C₁₁H₁₃FN₂O₄ | [1] |
| Molecular Weight | 256.23 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 402.316 °C at 760 mmHg | [1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is outlined in U.S. Patent 5,654,307. The synthesis involves a multi-step process starting from 2-fluoro-5-nitroisonicotinic acid.
Experimental Protocol
Step 1: Synthesis of Methyl 2-fluoro-5-nitroisonicotinate
To a solution of 2-fluoro-5-nitroisonicotinic acid (1.0 eq) in methanol is added thionyl chloride (1.2 eq) dropwise at 0°C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 2-fluoro-5-nitroisonicotinate.
Step 2: Synthesis of Methyl 5-amino-2-fluoroisonicotinate
Methyl 2-fluoro-5-nitroisonicotinate (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield methyl 5-amino-2-fluoroisonicotinate.
Step 3: Synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate
To a solution of methyl 5-amino-2-fluoroisonicotinate (1.0 eq) in dichloromethane are added triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate.
Step 4: Synthesis of this compound
Methyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then acidified with 1N HCl to pH ~3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound as a solid.
Synthesis Workflow Diagram
Biological Significance and Applications
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motif is prevalent in a variety of pharmacologically active compounds. As a substituted aminopyridine carboxylic acid, it is a key precursor for the synthesis of inhibitors targeting various enzymes and receptors. The logical application of this compound is in the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Logical Workflow for Drug Discovery Application
References
An In-depth Technical Guide to the Safe Handling of 5-Boc-amino-2-fluoroisonicotinic Acid
This guide provides comprehensive safety and handling information for 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid, a compound utilized by researchers, scientists, and professionals in drug development and organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Compound Identification and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₃FN₂O₄[1]
-
Molecular Weight: 256.233 g/mol [1]
-
CAS Number: 171178-42-0
-
Appearance: White solid powder[2]
-
Purity: Typically ≥97%[1]
| Property | Value |
| Physical State | Solid, Powder[1][2] |
| Melting Point | 117 - 121 °C / 242.6 - 249.8 °F[2] |
| Storage Temperature | Recommended 2 - 8 °C, under inert gas |
Hazard Identification and Safety Precautions
This chemical is considered hazardous and should be handled with care in a controlled laboratory environment. The primary hazards are related to irritation of the skin, eyes, and respiratory system.
GHS Hazard Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin corrosion/irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
A series of precautionary statements are associated with this compound, outlining measures to prevent and respond to exposure. Key statements include P261 (avoid breathing dust), P280 (wear protective equipment), and P302+P352 (if on skin, wash with plenty of soap and water).
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are essential to minimize exposure.
| Control Measure | Specification |
| Engineering Controls | Use in a well-ventilated area, such as a fume hood, especially when generating dust.[3] Provide appropriate exhaust ventilation where dust is formed.[3] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[2] Choose body protection according to the amount and concentration of the substance at the workplace.[3] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3] |
First Aid Measures
In case of exposure, follow these first-aid guidelines and seek medical attention.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[2] Call a poison center or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[3] If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Call a doctor if you feel unwell.[1] |
Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.
-
Handle in accordance with good industrial hygiene and safety practices.
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[3]
-
The recommended storage temperature is between 2 - 8 °C.
-
Store under an inert gas.
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not let the product enter drains.[3]
Experimental Protocols and Reactivity
General Protocol for Boc-Protection/Deprotection:
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is stable under most basic and nucleophilic conditions but is readily cleaved by anhydrous acids.[4][5]
-
Boc Deprotection (Cleavage): A common laboratory procedure that requires careful handling is the removal of the Boc group. This is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[][7] The reaction is usually fast and occurs at room temperature.[8] The byproducts are isobutylene and carbon dioxide.[]
Experimental Workflow for a Typical Boc-Deprotection Reaction:
References
An In-depth Technical Guide to the Solubility of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules, including Boc-protected amino acids and fluoroisonicotinic acid derivatives, to predict its solubility profile. Furthermore, it outlines detailed experimental protocols for accurately determining both equilibrium and kinetic solubility, which are crucial parameters in drug discovery and development.
Predicted Solubility Profile
The solubility of this compound in organic solvents is influenced by its key structural features: the polar carboxylic acid and fluoro-pyridine core, and the non-polar tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group generally increases solubility in less polar organic solvents compared to the parent amino acid, while the acidic and heterocyclic moieties enhance solubility in polar and protic solvents.
Based on the general solubility of Boc-protected amino acids and related fluoro-substituted nicotinic acids, the following qualitative solubility profile is predicted.[1][2][3][4][5]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | These solvents are effective at solvating both the polar and non-polar regions of the molecule. DMF is known to be a good solvent for many Boc-protected amino acids.[2][3] |
| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][3][5] | |
| Acetonitrile (ACN) | Medium | Acetonitrile is a moderately polar solvent; solubility is expected to be lower than in DMF or DMSO but still significant. | |
| Polar Protic | Methanol (MeOH) | Medium to High | The alcohol can form hydrogen bonds with the carboxylic acid and the nitrogen of the pyridine ring. The parent compound, 2-fluoroisonicotinic acid, shows good solubility in methanol.[1] |
| Ethanol (EtOH) | Medium | Similar to methanol, but the slightly lower polarity may result in slightly reduced solubility. 2-Fluoroisonicotinic acid is also soluble in ethanol.[1] | |
| Water (Aqueous Buffers) | Low to Medium | The carboxylic acid group may provide some aqueous solubility, especially at higher pH where it is deprotonated. However, the bulky, non-polar Boc group is expected to significantly limit water solubility.[2] | |
| Ethers | Tetrahydrofuran (THF) | Medium | THF is a moderately polar ether that can solvate the molecule, although not as effectively as more polar solvents. |
| Diethyl ether | Low to Insoluble | The low polarity of diethyl ether makes it a poor solvent for the polar functional groups of the molecule. Many Boc-protected amino acids are immiscible in diethyl ether.[3][4] | |
| Halogenated | Dichloromethane (DCM) | Medium | DCM is a common solvent in organic synthesis and is expected to offer moderate solubility. |
| Chloroform | Medium | Similar to DCM, chloroform should provide moderate solubility. | |
| Non-polar | Hexane | Insoluble | As a non-polar hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule. Boc-protected amino acids are generally immiscible in hexane.[3] |
| Toluene | Low | The aromatic ring of toluene provides some limited interaction, but overall solubility is expected to be low due to the polarity of the solute. |
Experimental Protocols
Accurate determination of solubility is critical for various stages of drug development, from initial screening to formulation. The following are standard protocols for measuring the equilibrium and kinetic solubility of a compound like this compound.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.[6][7]
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[6]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample through a 0.45 µm or smaller pore size filter to remove all undissolved solids.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Data Analysis: Calculate the solubility in mg/mL or mol/L by comparing the measured concentration of the diluted filtrate to a standard calibration curve, accounting for the dilution factor.
Workflow for Equilibrium Solubility Determination:
Protocol 2: Kinetic Solubility Determination via Solvent Addition/Precipitation
This high-throughput method measures the concentration at which a compound precipitates from a solution when an anti-solvent is added, providing an estimate of its kinetic solubility.[9]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO.[9]
-
Titration: Gradually add the DMSO stock solution to an aqueous buffer (or other anti-solvent of interest) while monitoring for the first sign of precipitation.[9]
-
Precipitation Detection: The point of precipitation can be detected visually or, more commonly, by instrumentation that measures light scattering, such as a nephelometer or a UV-Vis plate reader.[9][10]
-
Quantification: The concentration of the compound at the point of precipitation is defined as its kinetic solubility. This is calculated based on the volumes of the stock solution and the anti-solvent used.
Workflow for Kinetic Solubility Determination:
Structure-Solubility Relationship
The interplay of the different functional groups within this compound dictates its overall solubility profile.
References
- 1. 2-Fluoroisonicotinic acid | 402-65-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid () for sale [vulcanchem.com]
- 6. who.int [who.int]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. rheolution.com [rheolution.com]
The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Fluorinated Isonicotinic Acid Derivatives
Abstract
The introduction of fluorine into pharmacologically active molecules has been a transformative strategy in medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth exploration of the discovery and historical development of a significant class of fluorinated compounds: the fluorinated isonicotinic acid derivatives. From the early, foundational synthesis of the core scaffold to the development of key non-steroidal anti-inflammatory drugs (NSAIDs) such as Niflumic Acid and Clonixin, this document traces the scientific journey of these molecules. Detailed experimental protocols for seminal syntheses, quantitative biological data, and visualizations of key signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers in drug discovery and development.
Introduction: The Advent of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacological properties of a molecule. These modifications can lead to improved metabolic stability, enhanced binding to target proteins, and altered acidity or basicity, collectively contributing to the development of more effective and safer therapeutic agents.
The isonicotinic acid scaffold, a pyridine ring carboxylated at the 4-position, is a privileged structure in medicinal chemistry. Its prominence was firmly established with the discovery of the anti-tuberculosis drug isoniazid (isonicotinic acid hydrazide). This foundational discovery paved the way for extensive research into the synthesis and biological evaluation of a vast array of isonicotinic acid derivatives, including those bearing fluorine substituents. This guide focuses on the historical milestones and key discoveries that have shaped the field of fluorinated isonicotinic acid derivatives.
Early Synthesis of the Fluorinated Isonicotinic Acid Scaffold
The journey into the therapeutic potential of fluorinated isonicotinic acids began with the fundamental challenge of their synthesis. A pivotal moment in this history was the first reported synthesis of a simple, yet crucial, building block: 3-fluoroisonicotinic acid.
The First Synthesis of 3-Fluoroisonicotinic Acid
In 1955, a foundational publication by Arthur Roe and Robert B. Seligman in The Journal of Organic Chemistry detailed the preparation of 3-fluoroisonicotinic acid and related compounds. This work represented a significant advancement, providing the first accessible route to this key fluorinated heterocyclic scaffold and enabling further exploration of its chemical and biological properties. The synthesis, while a product of its time in terms of reagents and conditions, laid the groundwork for future innovations in the field.
Discovery and History of Key Fluorinated Isonicotinic Acid Derivatives
The availability of fluorinated isonicotinic acid building blocks spurred the development of novel therapeutic agents. The historical trajectory of these compounds is closely linked to the broader evolution of drug discovery, from the era of serendipitous findings to more rational, mechanism-based design.
Isoniazid and the Dawn of Anti-Tuberculosis Therapy
While not a fluorinated derivative itself, the story of isoniazid is crucial to the history of isonicotinic acid derivatives. First synthesized in 1912, its potent anti-tuberculosis activity was not recognized until the early 1950s. This discovery, emerging from independent research at Hoffmann-La Roche, Squibb, and Bayer, revolutionized the treatment of tuberculosis and established isonicotinic acid as a critical pharmacophore. The success of isoniazid prompted widespread investigation into other derivatives of this scaffold, creating a fertile environment for the exploration of fluorinated analogues.
Niflumic Acid: An Anti-Inflammatory Agent
Niflumic acid, chemically known as 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid, is a prominent example of a fluorinated isonicotinic acid derivative that has found clinical use. Developed as a non-steroidal anti-inflammatory drug (NSAID), it is used for the management of joint and muscular pain.[1] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1]
Beyond its anti-inflammatory effects, niflumic acid has been extensively studied in experimental biology as a blocker of chloride channels.[1] This activity has made it a valuable tool for investigating the physiological roles of these channels. Furthermore, it has been reported to modulate the function of GABA-A and NMDA receptors and to block T-type calcium channels, highlighting its complex pharmacological profile.[1]
Clonixin: A Potent Analgesic
Clonixin, or 2-((3-chloro-2-methylphenyl)amino)nicotinic acid, is another important NSAID derived from the isonicotinic acid scaffold. While it contains a chlorine atom rather than a fluorine, its development is closely tied to the same chemical space and therapeutic goals as fluorinated derivatives like niflumic acid. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties in the treatment of chronic arthritic conditions and other soft tissue disorders.[1] The lysine salt of clonixin is often used to improve its solubility and absorption. The synthesis of Clonixin was first reported in patents by Sherlock and Sperber in the mid-1960s.
Quantitative Biological Data
The following tables summarize key quantitative data for the biological activities of Niflumic Acid and Clonixin, providing a basis for comparison and further research.
Table 1: In Vitro Activity of Niflumic Acid
| Target | Assay Conditions | Value | Reference |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC₅₀: 100 nM | [2][3] |
| Ca²⁺-activated Cl⁻ Channels | Inhibition of ICl(Ca) in Xenopus oocytes | Apparent Kᵢ: 17 µM | [4] |
| Native Chloride Conductance (gCl) | Inhibition in rat skeletal muscle | IC₅₀: 42 µM | [5] |
| Spontaneous Transient Inward Current (STIC) | Inhibition at -50 mV | IC₅₀: 2.3 µM | [4] |
| Spontaneous Transient Inward Current (STIC) | Inhibition at +50 mV | IC₅₀: 1.1 µM | [4] |
Table 2: In Vitro Activity of Clonixin
| Target/Effect | Assay Conditions | Concentration | % Inhibition | Reference |
| Prostaglandin E2 (PGE2) Production (COX-1) | Rat lung preparations | 6.8 x 10⁻⁵ M (68 µM) | ~48.5% | [6] |
| Prostaglandin E2 (PGE2) Production (COX-2 induced) | LPS-treated rat lung preparations | 2.7 and 4.1 x 10⁻⁵ M | Returned to control levels | [6] |
Experimental Protocols
The following protocols are adapted from the literature and provide a methodological framework for the synthesis of key fluorinated isonicotinic acid derivatives.
Synthesis of 3-Fluoroisonicotinic Acid (Adapted from Roe & Seligman, 1955)
This protocol is based on the seminal 1955 publication and reflects the chemical practices of that era.
Step 1: Diazotization of 3-Aminoisonicotinic Acid
-
Dissolve 3-aminoisonicotinic acid in a suitable volume of 48% fluoboric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10°C.
-
Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium fluoborate salt.
Step 2: Schiemann Reaction
-
Filter the precipitated diazonium fluoborate salt and wash with cold water, followed by ethanol and then ether.
-
Dry the salt under vacuum.
-
In a flask equipped with a condenser, gently heat the dry diazonium salt until the decomposition begins (evolution of nitrogen gas).
-
Control the heating to maintain a steady decomposition rate.
-
After the reaction subsides, heat the residue to ensure complete decomposition.
Step 3: Isolation and Purification
-
Extract the resulting crude 3-fluoroisonicotinic acid with a suitable hot solvent (e.g., water or ethanol).
-
Treat the extract with activated carbon to decolorize.
-
Filter the hot solution and allow it to cool to induce crystallization.
-
Collect the crystals of 3-fluoroisonicotinic acid by filtration, wash with a small amount of cold solvent, and dry.
General Synthesis of Niflumic Acid Derivatives
The synthesis of Niflumic Acid and its derivatives typically involves a nucleophilic aromatic substitution reaction.
Step 1: Esterification of Niflumic Acid (Example)
-
Suspend niflumic acid (1 equivalent) in absolute ethanol.
-
Cool the suspension to -15°C.
-
Add thionyl chloride (excess) dropwise, maintaining the temperature below -10°C.
-
Stir the reaction mixture at 40°C for 3 hours, followed by reflux for 48 hours.
-
Evaporate the solvent to dryness to obtain the ethyl ester of niflumic acid.[2]
Step 2: Hydrazinolysis
-
Dissolve the ethyl ester of niflumic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (an excess) to the solution.
-
Stir the mixture at room temperature overnight, followed by reflux for 14 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with cold water, and recrystallize from absolute ethanol to yield 2-((3-(trifluoromethyl)phenyl)amino)nicotinohydrazide.[2]
Synthesis of Clonixin
The synthesis of Clonixin is described in the patent literature and generally involves the condensation of 2-chloronicotinic acid with 3-chloro-2-methylaniline.
Step 1: Ullmann Condensation
-
Combine 2-chloronicotinic acid (1 equivalent), 3-chloro-2-methylaniline (1-1.2 equivalents), and potassium carbonate (2-3 equivalents) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Add a catalytic amount of a copper salt (e.g., copper(I) iodide or copper powder).
-
Heat the reaction mixture at an elevated temperature (e.g., 150-180°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
Step 2: Work-up and Isolation
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the crude Clonixin, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Clonixin.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of fluorinated isonicotinic acid derivatives are mediated through their interaction with specific biological pathways. The following diagrams illustrate some of the key mechanisms.
Inhibition of Cyclooxygenase (COX) by Niflumic Acid and Clonixin
Niflumic acid and Clonixin exert their primary anti-inflammatory and analgesic effects by inhibiting the COX enzymes, thereby blocking the production of prostaglandins.
Caption: COX inhibition pathway by Niflumic Acid and Clonixin.
Niflumic Acid as a Chloride Channel Blocker
In addition to COX inhibition, Niflumic Acid is known to block calcium-activated chloride channels (CaCCs), which has implications for various physiological processes.
Caption: Niflumic Acid blocking a Ca²⁺-activated chloride channel.
General Experimental Workflow for Synthesis
The synthesis of a novel fluorinated isonicotinic acid derivative follows a structured workflow from starting materials to the final, purified compound.
Caption: A typical experimental workflow for synthesis.
Conclusion
The discovery and development of fluorinated isonicotinic acid derivatives represent a significant chapter in the history of medicinal chemistry. From the foundational synthesis of the core fluorinated scaffold to the development of clinically important drugs like Niflumic Acid and Clonixin, this class of compounds has had a tangible impact on human health. The historical journey underscores the importance of both fundamental synthetic chemistry and a deep understanding of biological mechanisms in the drug discovery process. As synthetic methodologies become more sophisticated and our understanding of disease pathways deepens, the fluorinated isonicotinic acid scaffold will undoubtedly continue to serve as a valuable platform for the design and development of new therapeutic agents.
References
- 1. Clonixin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of lysine clonixinate on cyclooxygenase I and II in rat lung and stomach preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Coupling of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid with Amines
Introduction
5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the 2-position can favorably modulate the physicochemical properties and biological activity of target molecules. The Boc-protected amine at the 5-position allows for subsequent deprotection and further functionalization. This document provides detailed protocols for the amide coupling of this acid with a variety of primary and secondary amines, a critical transformation for the synthesis of diverse compound libraries. The protocols outlined below utilize common and efficient coupling reagents to ensure high yields and purity of the resulting amide products.
Key Concepts in Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This is achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. Common classes of coupling reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU). Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to improve reaction efficiency and suppress side reactions like racemization. The choice of coupling reagent, solvent, and base is crucial for the success of the reaction and depends on the specific properties of the carboxylic acid and amine substrates.
Experimental Protocols
Three reliable protocols for the coupling of this compound with amines are presented below, employing HATU, PyBOP, and EDC/HOBt as the coupling agents. These methods are broadly applicable to a range of amine substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and generally provides high yields in short reaction times. HATU is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add HATU (1.1-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the activated acid solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: PyBOP-Mediated Amide Coupling
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another efficient coupling reagent, particularly useful for sterically hindered amino acids and for minimizing racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
1-Hydroxybenzotriazole (HOBt) (optional, to further suppress racemization)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DMF (0.1-0.2 M).
-
Add PyBOP (1.1-1.2 eq) to the solution. If desired, HOBt (1.1 eq) can be added at this stage.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic phase with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure amide product.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This classic carbodiimide-based coupling method is cost-effective and widely used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, may be needed if the amine is used as a salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.2 eq) in anhydrous DCM or DMF (0.1-0.2 M) in a dry flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 eq) portion-wise to the cooled solution.
-
If the amine is provided as a hydrochloride salt, add DIPEA or TEA (1.0 eq) to neutralize it.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, if DCM was used as the solvent, wash the reaction mixture sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). If DMF was used, dilute with ethyl acetate and perform the same washing sequence.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final amide.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with a generic primary amine (e.g., benzylamine) using the protocols described above. Yields are representative and may vary depending on the specific amine used.
| Coupling Protocol | Acid (eq) | Amine (eq) | Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Typical Yield (%) |
| HATU | 1.0 | 1.1 | 1.2 | 2.5 (DIPEA) | DMF | 1-4 | 85-95% |
| PyBOP | 1.0 | 1.1 | 1.2 | 2.5 (DIPEA) | DMF | 2-6 | 80-90% |
| EDC/HOBt | 1.0 | 1.1 | 1.5 (EDC), 1.2 (HOBt) | 1.0 (DIPEA)* | DCM | 4-16 | 75-85% |
*Base is typically only required if the amine is used as a salt.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the amide coupling reaction.
Logical Relationship of Coupling Reagents
Caption: Classification of commonly used amide coupling reagents.
Application of 5-Boc-amino-2-fluoroisonicotinic Acid in Kinase Inhibitor Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of 5-Boc-amino-2-fluoroisonicotinic acid and its analogs as key building blocks in the synthesis of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom and a Boc-protected amine on the pyridine ring offers unique advantages in drug design, including enhanced metabolic stability, improved binding affinity, and versatile handles for synthetic diversification.
Introduction to Kinase Inhibitors and the Role of Fluorinated Pyridine Scaffolds
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and other diseases.
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of the molecule, such as pKa, lipophilicity, and metabolic stability. The Boc (tert-butyloxycarbonyl) protecting group on an amino substituent provides a stable yet readily cleavable functional group, allowing for late-stage diversification of the inhibitor structure to explore structure-activity relationships (SAR).
Featured Kinase Targets and Signaling Pathways
Derivatives of 5-Boc-amino-2-fluoroisonicotinic acid are valuable precursors for the synthesis of inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases. Key examples include:
-
Janus Kinases (JAKs): Intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical components of the JAK-STAT signaling pathway, which regulates immune responses and cell growth. Dysregulation of the JAK2-STAT pathway is a key driver in myeloproliferative neoplasms.
-
c-Met: A receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways involved in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in various cancers.
-
PIM Kinases: A family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. PIM kinases are overexpressed in many hematological and solid tumors, promoting cell survival and proliferation.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized from aminopyridine carboxylic acid scaffolds, demonstrating the potential of this chemical class.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| (S)-24o | c-Met | 22 | [1] |
| Compound 12 | PIM-1 | 14.3 | [2] |
| Compound X-1 (Hypothetical) | JAK2 | 5-50 | [3] |
| Compound 13 | PIM-1 | >1000 | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a generic kinase inhibitor derived from a 5-Boc-amino-2-fluoroisonicotinic acid analog. The synthesis involves a key amide coupling step.
Protocol 1: Synthesis of a Pyridine-Based Kinase Inhibitor via Amide Coupling
This protocol describes the coupling of a substituted aminopyridine carboxylic acid with a primary or secondary amine, a common and crucial step in the synthesis of many kinase inhibitors.
Materials:
-
5-Boc-amino-2-fluoroisonicotinic acid (or a suitable analog)
-
Substituted amine (e.g., aniline or benzylamine derivative)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of 5-Boc-amino-2-fluoroisonicotinic acid (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.0 eq).[3]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Protocol 2: Boc Deprotection
The Boc protecting group can be removed under acidic conditions to liberate the free amine, which can be a key pharmacophore or a site for further synthetic elaboration.
Materials:
-
Boc-protected amide intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amide intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Carefully neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Mandatory Visualizations
Caption: Synthetic workflow for kinase inhibitor synthesis.
References
Application Notes and Protocols for Employing 5-Boc-amino-2-fluoroisonicotinic acid as a PROTAC Linker Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC by modulating the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]
This document provides detailed application notes and protocols for the use of 5-Boc-amino-2-fluoroisonicotinic acid as a versatile building block for PROTAC linkers. The presence of a fluorine atom can enhance metabolic stability and binding interactions, while the Boc-protected amine and the carboxylic acid provide orthogonal handles for a stepwise and controlled PROTAC synthesis.[5][6]
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The PROTAC is subsequently released and can catalytically induce the degradation of multiple protein copies.[3]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Synthesis of a PROTAC using 5-Boc-amino-2-fluoroisonicotinic acid
The synthesis of a PROTAC using 5-Boc-amino-2-fluoroisonicotinic acid as a linker building block can be achieved through a stepwise approach involving amide bond formation. The following protocol is a general guideline and may require optimization based on the specific POI ligand and E3 ligase ligand used.
Synthetic Workflow
Caption: General synthetic workflow for PROTAC synthesis.
Protocol 1: Coupling of POI Ligand to the Linker Building Block
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Boc-amino-2-fluoroisonicotinic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Activation: Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir for 15-30 minutes at room temperature.
-
Coupling: Add the amine-functionalized POI ligand (1.0-1.2 equivalents) to the activated linker solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Protocol 2: Boc Deprotection
-
Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 equivalent) in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine salt is often used directly in the next step without further purification.
Protocol 3: Coupling of E3 Ligase Ligand to the Linker-POI Intermediate
-
Reaction Setup: Dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15-30 minutes at room temperature.
-
Coupling: Add a solution of the deprotected Linker-POI intermediate (1.0-1.2 equivalents) and additional DIPEA (2.0-3.0 equivalents) to neutralize the TFA salt.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours and monitor by LC-MS.
-
Purification: Upon completion, purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Evaluation of PROTACs
A systematic evaluation of the synthesized PROTAC is crucial to determine its efficacy and mechanism of action. The following experimental workflow outlines the key assays.
Caption: A typical experimental workflow for PROTAC characterization.
Data Presentation
The following tables illustrate how quantitative data from PROTAC evaluation assays can be presented. The values provided are for illustrative purposes only.
Table 1: Biochemical Characterization of PROTAC-X
| Assay Type | Target | PROTAC-X |
| Binding Affinity (Kd, nM) | ||
| Fluorescence Polarization (FP) | POI | 50 |
| Surface Plasmon Resonance (SPR) | E3 Ligase | 250 |
| Ternary Complex Formation | ||
| TR-FRET (EC50, nM) | POI-PROTAC-E3 | 120 |
| Cooperativity (α) | ||
| Isothermal Titration Calorimetry (ITC) | 2.5 |
Table 2: Cellular Characterization of PROTAC-X
| Assay Type | Cell Line | PROTAC-X |
| Protein Degradation | ||
| DC50 (nM) | Cancer Cell Line A | 25 |
| Dmax (%) | Cancer Cell Line A | 95 |
| Target Engagement | ||
| NanoBRET™ (EC50, nM) | Cancer Cell Line A | 80 |
| Cell Viability (IC50, µM) | ||
| CellTiter-Glo® | Cancer Cell Line A | 1.5 |
| Permeability | ||
| Caco-2 (Papp, 10-6 cm/s) | 5.2 |
Protocol 4: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for the desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.
Protocol 5: TR-FRET for Ternary Complex Formation
This protocol outlines a general method to assess the formation of the POI-PROTAC-E3 ligase ternary complex using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
-
Reagents:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
Terbium-conjugated anti-tag antibody (donor, e.g., anti-His)
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., FITC-anti-GST)
-
Synthesized PROTAC
-
Assay buffer
-
-
Assay Procedure:
-
In a suitable microplate, add the tagged POI, tagged E3 ligase, and their corresponding antibodies.
-
Add a serial dilution of the PROTAC or vehicle control.
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measure the TR-FRET signal on a compatible plate reader by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
5-Boc-amino-2-fluoroisonicotinic acid is a valuable and versatile building block for the synthesis of novel PROTACs. Its chemical features allow for a modular and efficient synthetic strategy. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to synthesize and evaluate PROTACs incorporating this linker, ultimately accelerating the discovery and development of new targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Synthesis and Evaluation of Substituted Purine Derivatives as Bcr-Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 2,6,9-trisubstituted purine derivatives as potent inhibitors of the Bcr-Abl kinase, a key target in Chronic Myeloid Leukemia (CML). This document includes detailed experimental protocols for chemical synthesis and biological assays, along with data presentation and visualization of relevant signaling pathways.
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of CML.[1][2] While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of drug resistance, often due to point mutations in the Abl kinase domain (e.g., T315I), necessitates the development of novel inhibitors.[1] Substituted purine derivatives have emerged as a promising class of Bcr-Abl inhibitors, with several compounds demonstrating high potency against both wild-type and mutant forms of the enzyme.[3][4][5] The purine scaffold is considered a "privileged structure" in medicinal chemistry, capable of binding to the ATP-binding site of various kinases.[3] This document outlines the synthetic strategies and evaluation methods for this important class of inhibitors.
Data Presentation
The following tables summarize the inhibitory activities of representative 2,6,9-trisubstituted purine derivatives against Bcr-Abl kinase and CML cell lines.
Table 1: In Vitro Bcr-Abl Kinase Inhibition
| Compound | Substituent at C2 | Substituent at C6 | Substituent at N9 | Bcr-Abl IC₅₀ (nM) | Bcr-Abl (T315I) IC₅₀ (nM) | Reference |
| Imatinib | - | - | - | 330 | >20000 | [6] |
| Nilotinib | - | - | - | <30 | >20000 | [7] |
| Compound 11b | 4-(4-methylpiperazin-1-yl)aniline | 3-fluoroaniline | cyclopropylmethyl | 15 | Not Reported | [1][4] |
| Compound 5c | 4-(4-methylpiperazin-1-yl)aniline | 3-fluoroaniline | cyclopropylmethyl | 40 | Not Reported | [7] |
| Compound 7a | 4-(4-methylpiperazin-1-yl)aniline | 4-fluoroaniline | cyclopropylmethyl | 130 | Not Reported | [6] |
| Compound 7c | 4-(piperazin-1-yl)aniline | 4-fluoroaniline | cyclopropylmethyl | 190 | Not Reported | [6] |
| Compound 4f | 4-(4-methylpiperazin-1-yl)aniline | 3-fluoroaniline | ethyl | 70 | Not Reported | [4] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of Bcr-Abl by 50%.
Table 2: Anti-proliferative Activity in CML Cell Lines
| Compound | Cell Line | Bcr-Abl Status | GI₅₀ (µM) | Reference |
| Imatinib | K562 | Wild-type | 0.30 | [6] |
| Imatinib | KCL22 (T315I) | T315I Mutant | >20 | [1][4] |
| Nilotinib | KCL22 (T315I) | T315I Mutant | >20 | [1][4] |
| Compound 11b | K562 | Wild-type | 0.7-1.3 | [1][4] |
| Compound 11b | KCL22 (T315I) | T315I Mutant | 6.4-11.5 | [1][4] |
| Compound 7c | K562 | Wild-type | 0.30 | [6] |
| Compound 7e | KCL22 (T315I) | T315I Mutant | 13.80 | [6] |
| Compound 7f | KCL22 (T315I) | T315I Mutant | 15.43 | [6] |
GI₅₀ values represent the concentration of the inhibitor required to inhibit the growth of the cell line by 50%.
Bcr-Abl Signaling Pathway
The constitutively active Bcr-Abl kinase activates a cascade of downstream signaling pathways, leading to increased cell proliferation and survival. Key pathways include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.[1][8][9] Inhibition of Bcr-Abl is designed to block these downstream signals.
Caption: Bcr-Abl signaling and the point of inhibition.
Experimental Protocols
I. Synthesis of 2,6,9-Trisubstituted Purine Derivatives
The synthesis of 2,6,9-trisubstituted purines generally follows a multi-step procedure starting from a di-substituted purine core. A representative synthetic workflow is depicted below.
Caption: General synthetic workflow for 2,6,9-trisubstituted purines.
A. General Procedure for N9-Alkylation of 2,6-Dichloropurine
-
To a solution of 2,6-dichloropurine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the desired alkylating agent (e.g., cyclopropylmethyl bromide, 1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N9-alkylated product.
B. General Procedure for Nucleophilic Aromatic Substitution (SNAr) at C6
-
Dissolve the 2,6-dichloro-9-alkylpurine (1.0 eq) and the desired aniline derivative (1.1 eq) in a solvent such as n-butanol or isopropanol.
-
Add a base, for example, N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to reflux (e.g., 90-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the 2-chloro-6-amino-9-alkylpurine derivative.
C. General Procedure for Buchwald-Hartwig Cross-Coupling at C2
-
In a microwave-safe vial, combine the 2-chloro-6-amino-9-alkylpurine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like BINAP (0.08 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add a dry, degassed solvent like toluene or dioxane.
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a set time (e.g., 30-60 minutes).
-
After cooling, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the final 2,6,9-trisubstituted purine.
II. Biological Evaluation Protocols
A. In Vitro Bcr-Abl Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of the Bcr-Abl kinase.
Caption: Workflow for the in vitro Bcr-Abl kinase inhibition assay.
-
Reagents and Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Add 2 µL of recombinant Bcr-Abl kinase (e.g., 5 ng/µL) and 2 µL of substrate (e.g., 10 µM) to the wells of a 384-well plate.
-
Add 4 µL of the test compound at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding 2 µL of ATP solution (e.g., 1 mM) and incubate at 37°C for 30-60 minutes.
-
Stop the reaction and detect the amount of ADP produced (or phosphorylated substrate) according to the manufacturer's protocol of the detection kit.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
B. Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of Bcr-Abl-dependent CML cell lines.
-
Reagents and Materials:
-
K562 (wild-type Bcr-Abl) or other relevant CML cell lines (e.g., KCL22 expressing T315I mutant)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the CML cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Add the test compounds at a range of concentrations to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI₅₀ value from the dose-response curve.
-
C. Western Blot Analysis of Downstream Signaling
This protocol is used to confirm that the inhibitors block the Bcr-Abl signaling pathway within the cells.
-
Procedure:
-
Treat CML cells with the test compound at a concentration around its GI₅₀ for a specified time (e.g., 2-6 hours).
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated forms of Bcr-Abl downstream targets (e.g., p-STAT5, p-CrkL) and total protein as a control, overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the reduction in phosphorylation of downstream targets upon inhibitor treatment.
-
Conclusion
The substituted purine scaffold represents a versatile platform for the development of potent Bcr-Abl inhibitors. The synthetic and biological evaluation protocols detailed in these application notes provide a robust framework for researchers in the field of oncology drug discovery to synthesize novel candidates and characterize their activity against this critical cancer target. The ability of some of these compounds to inhibit clinically relevant mutants highlights the potential of this chemical class to address the challenge of drug resistance in CML.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for Boc Deprotection of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] In the synthesis of complex molecules such as 5-amino-2-fluoroisonicotinic acid, a key building block in pharmaceutical research, efficient and selective deprotection of the Boc group is a critical step. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the reactivity of the Boc group.
This document provides detailed application notes and protocols for various methods of Boc deprotection of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid. The protocols are based on established methodologies for Boc deprotection, taking into account the specific properties of the substrate. A comparative summary of the methods is presented to aid in the selection of the most suitable procedure for a given research need.
Deprotection Methods and Experimental Protocols
Several methods can be employed for the removal of the Boc protecting group. The most common approaches involve acidic conditions, although alternative methods exist for substrates sensitive to strong acids.
Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid is a common and highly effective reagent for Boc deprotection.[2][3] The reaction is typically fast and proceeds at room temperature.[4]
Protocol:
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
TFA Addition: To the stirred solution, add trifluoroacetic acid (TFA). The concentration of TFA can be varied from 20% to 50% (v/v) in DCM. For substrates with other acid-sensitive functional groups, it is advisable to start with a lower concentration of TFA.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 4 hours.[5]
-
Work-up:
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting residue is the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: General mechanism of acid-catalyzed Boc deprotection.
Hydrochloric Acid (HCl) Mediated Deprotection
Hydrochloric acid, typically as a solution in an organic solvent like dioxane or methanol, is another widely used reagent for Boc deprotection.[2][6] It often provides the product as a crystalline hydrochloride salt, which can aid in purification.[5]
Protocol:
-
Reaction Setup: Dissolve or suspend this compound in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.
-
HCl Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution. Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[5]
-
Work-up:
-
If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent like diethyl ether.
-
If the product remains in solution, remove the solvent in vacuo. The resulting crude hydrochloride salt can be triturated with diethyl ether to induce precipitation.
-
Dry the solid under vacuum to obtain the pure 5-amino-2-fluoroisonicotinic acid hydrochloride.
-
Alternative Deprotection Methods
For substrates that are sensitive to strong acidic conditions, milder or alternative methods can be considered.
Heating in water can be a surprisingly effective and green method for Boc deprotection.[7]
Protocol:
-
Suspension: Suspend this compound in deionized water.
-
Heating: Heat the suspension to reflux (100 °C) with vigorous stirring.
-
Reaction: Monitor the reaction by TLC. The reaction is often complete within 10-15 minutes.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
A mild method for selective N-Boc deprotection has been reported using oxalyl chloride in methanol.[9] This method is tolerant of various functional groups.
Protocol:
-
Solution Preparation: Dissolve this compound in methanol.
-
Reagent Addition: Add oxalyl chloride (typically 3 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure, and the product is isolated after an appropriate work-up to remove any by-products.
Comparative Data Summary
The choice of deprotection method depends on factors such as the presence of other acid-labile groups, desired salt form of the product, and scalability. The following table provides a comparative overview of the different methods. Due to the lack of specific published data for this compound, the yields and reaction times are presented as typical ranges observed for similar substrates.
| Method | Reagents & Solvents | Typical Temperature | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| TFA Deprotection | 20-50% TFA in DCM | Room Temperature | 30 min - 4 h[5] | >90%[8] | Fast, efficient, and widely applicable. | Harsh conditions may cleave other acid-labile groups; TFA is corrosive. |
| HCl Deprotection | 4M HCl in Dioxane/MeOH | Room Temperature | 30 min - 2 h[5] | >85%[8] | Cost-effective; often yields crystalline hydrochloride salts. | Dioxane is a hazardous solvent; can be corrosive. |
| Thermal Deprotection | Water | 100 °C | 10 - 15 min[8] | High to Quantitative[10] | Environmentally friendly ("green"), fast. | Requires heating; substrate must be stable at 100 °C. |
| Oxalyl Chloride | Oxalyl Chloride, Methanol | Room Temperature | 1 - 4 h[10] | >70% (up to 90%)[9][10] | Mild conditions, good functional group tolerance. | Oxalyl chloride is toxic and moisture-sensitive. |
Experimental Workflow
The general workflow for the Boc deprotection of this compound is illustrated below.
Caption: General experimental workflow for Boc deprotection.
Conclusion
The deprotection of the Boc group from this compound can be effectively achieved using standard acidic conditions with TFA or HCl, which are generally high-yielding and efficient. For substrates containing acid-sensitive functionalities, alternative methods such as thermal deprotection in water or the use of oxalyl chloride in methanol offer milder conditions. The choice of the optimal method should be based on the specific requirements of the synthetic route, including the stability of the substrate, the desired salt form of the product, and considerations for process safety and environmental impact. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the development of robust and efficient synthetic methodologies.
References
- 1. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation Using HATU/DIPEA with 5-Boc-amino-2-fluoroisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient synthesis of amides using 5-Boc-amino-2-fluoroisonicotinic acid, a common building block in medicinal chemistry. The use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent, in conjunction with N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base, offers a reliable method for forming amide bonds with a variety of primary and secondary amines. This methodology is particularly advantageous for its high coupling efficiency, rapid reaction times, and minimal racemization.
Core Principles and Mechanism
The HATU-mediated amide coupling reaction proceeds through a two-step mechanism. Initially, the carboxylic acid is activated by HATU in the presence of DIPEA to form a highly reactive OAt-active ester intermediate. This activated ester is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond.
DIPEA, a sterically hindered base, plays a crucial role by deprotonating the carboxylic acid to form the carboxylate anion, which then initiates the reaction with HATU. Its low nucleophilicity prevents it from competing with the desired amine nucleophile in the subsequent amide bond-forming step.
Data Presentation: Representative Reaction Parameters and Outcomes
The following tables summarize typical reaction conditions and expected outcomes for the coupling of 5-Boc-amino-2-fluoroisonicotinic acid with representative primary and secondary amines. Please note that yields and purity are substrate-dependent and may require optimization for specific amine substrates.
Table 1: General Reaction Conditions for HATU-mediated Coupling
| Parameter | Value | Notes |
| Reactants | ||
| 5-Boc-amino-2-fluoroisonicotinic acid | 1.0 equivalent | The limiting reagent. |
| Amine (Primary or Secondary) | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| HATU | 1.0 - 1.5 equivalents | A slight excess ensures full activation of the carboxylic acid. |
| DIPEA | 2.0 - 3.0 equivalents | Acts as a non-nucleophilic base to facilitate the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | Ensure the solvent is dry to prevent hydrolysis of the active ester. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Starting the reaction at 0°C can minimize potential side reactions. |
| Pre-activation Time | 15 - 30 minutes | Allows for the complete formation of the OAt-active ester. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by TLC or LC-MS. |
Table 2: Expected Outcomes for Coupling with Model Amines
| Amine Substrate | Expected Yield (Post-Purification) | Expected Purity (Post-Purification) | Notes |
| Benzylamine | > 90% | > 98% | A representative primary amine. |
| Aniline | 80 - 90% | > 97% | Electron-rich aromatic amines generally couple well. |
| Morpholine | > 85% | > 98% | A representative secondary cyclic amine. |
| N-Methylbenzylamine | 75 - 85% | > 95% | Sterically more hindered secondary amines may result in slightly lower yields. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solution-phase coupling of 5-Boc-amino-2-fluoroisonicotinic acid to a primary amine using HATU and DIPEA.
Materials:
-
5-Boc-amino-2-fluoroisonicotinic acid
-
Primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Boc-amino-2-fluoroisonicotinic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the acid (a typical concentration is 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the efficient formation of the OAt-active ester.
-
Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF (or DCM) and add it dropwise to the reaction mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl or saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure amide product.
Visualizations
Caption: Experimental workflow for HATU/DIPEA mediated amide coupling.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Potential Side Reactions and Troubleshooting
-
Guanidinylation of the Amine: Excess HATU can react with the amine nucleophile to form a tetramethylguanidinium adduct, which terminates the desired reaction. This can be minimized by using a slight excess of HATU and by following the pre-activation protocol, which consumes the HATU before the amine is introduced.
-
Hydrolysis of the Active Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the reactive OAt-active ester back to the carboxylic acid. It is imperative to use anhydrous solvents and reagents to maximize yield.
-
Low Yields with Hindered Amines: For sterically demanding secondary amines, the reaction may be sluggish. In such cases, increasing the reaction temperature to 40-50 °C or extending the reaction time may be beneficial. A double coupling (repeating the addition of activated acid) can also be employed for particularly difficult couplings.
-
Racemization: While HATU is known for its ability to suppress racemization, prolonged reaction times at elevated temperatures can increase the risk, especially with chiral amines. Monitoring the reaction closely and working at room temperature whenever possible is recommended.
By following these guidelines and protocols, researchers can effectively utilize HATU and DIPEA for the synthesis of a wide range of amides derived from 5-Boc-amino-2-fluoroisonicotinic acid, facilitating the development of novel molecular entities.
Application Notes and Protocols: Synthesis of Ligands for E3 Ubiquitin Ligases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field.[1][2] These heterobifunctional molecules are designed to co-opt the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][4]
A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to the POI.[7] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[7][8]
The choice of E3 ligase is a critical determinant of a PROTAC's efficacy, selectivity, and tissue specificity. While over 600 E3 ligases are encoded in the human genome, a select few—most notably Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2)—have been predominantly exploited due to the availability of well-characterized, high-affinity small molecule ligands.[2][5]
These application notes provide a comprehensive overview of the synthesis and application of ligands for these key E3 ligases, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in the design and development of novel protein degraders.
General Mechanism of PROTAC-Mediated Protein Degradation
PROTACs leverage the cell's natural ubiquitin-proteasome pathway. The E3 ligase ligand portion of the PROTAC binds to its specific E3 ligase, while the other end binds to the target protein. This induced proximity results in the formation of a stable ternary complex, which positions the target protein for ubiquitination by the E3 ligase machinery, ultimately leading to its degradation.
Cereblon (CRBN) E3 Ligase Ligands
Cereblon acts as a substrate receptor within the CUL4A-DDB1 E3 ubiquitin ligase complex.[7] Ligands for CRBN are primarily derived from the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[8][9] These ligands have been extensively used in PROTAC design and have demonstrated robust degradation of a wide range of target proteins.[8]
Quantitative Data: CRBN Ligands and Derived PROTACs
| Ligand Scaffold | PROTAC Target | Binding Affinity (KD to CRBN) | Degradation Potency (DC50) | Max Degradation (Dmax) | Reference |
| Pomalidomide | BRD4 | ~250 nM | 0.41 nM (MCF-7 cells) | >95% | [6] |
| Lenalidomide | BET Proteins | 36-79 nM (IC50) | ~5 nM | >90% | [10] |
| Thalidomide | EGFR | Not Specified | 11 nM (HCC-827 cells) | Not Specified | [6] |
| Thalidomide Analog | Not Applicable | 111 nM | Not Applicable | Not Applicable | [11] |
Experimental Protocol: Synthesis of Azide-Functionalized Pomalidomide-Linker
This protocol describes the synthesis of a key intermediate for constructing CRBN-recruiting PROTACs using "click chemistry."[7] It involves functionalizing pomalidomide with a linker terminating in an azide group, ready for conjugation to a POI ligand containing a terminal alkyne.
Materials:
-
Pomalidomide
-
1-Bromo-2-(2-bromoethoxy)ethane
-
Sodium azide (NaN₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Procedure:
-
Step 1: Alkylation of Pomalidomide
-
Dissolve pomalidomide (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Add 1-bromo-2-(2-bromoethoxy)ethane (1.5 eq) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude bromo-functionalized intermediate can be purified by flash chromatography or used directly in the next step if sufficiently pure.
-
-
Step 2: Azide Substitution
-
Dissolve the crude bromo-functionalized pomalidomide from Step 1 in anhydrous MeCN.
-
Add sodium azide (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with water to remove excess sodium azide and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification
-
Purify the final crude product by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes or methanol in DCM, to yield the pure azide-functionalized pomalidomide-linker conjugate.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Von Hippel-Lindau (VHL) E3 Ligase Ligands
The VHL protein is the substrate recognition component of the VCB-Cul2-Rbx1 E3 ligase complex.[12] Under normal oxygen conditions, it recognizes a hydroxylated proline residue on Hypoxia-Inducible Factor 1α (HIF-1α), leading to its degradation.[13] VHL ligands are peptidomimetic and based on the hydroxyproline (Hyp) core of HIF-1α.[1] They are highly potent and have been instrumental in the development of many successful PROTACs.[13][14]
Quantitative Data: VHL Ligands and Derived PROTACs
| Ligand Scaffold | PROTAC Target | Binding Affinity (KD to VHL) | Degradation Potency (DC50) | Max Degradation (Dmax) | Reference |
| VH032 derivative | Androgen Receptor | Not Specified | 1.0 nM (VCaP cells) | >90% | [6] |
| VH032 derivative | EGFR | Not Specified | 3.3 nM (H3255 cells) | >95% | [6] |
| VHL-1 | BRD4 | 186 nM (IC50) | 18 nM | >98% | [9] |
| VHL Ligand 8 | Androgen Receptor | Not Specified | 7.2 nM (LNCaP cells) | Not Specified | [6][13] |
Experimental Protocol: Synthesis of a VHL Ligand-Linker Conjugate
This protocol describes a standard method for conjugating a PEG-based linker to a common VHL ligand scaffold containing a nucleophilic secondary amine via an SN2 reaction.[12] This is a foundational step for the modular assembly of VHL-based PROTACs.
Materials:
-
VHL ligand with a free secondary amine (e.g., VH032-amine) (1.0 eq)
-
Bromo-PEG-linker (e.g., Cyclohexane-PEG1-Br) (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the VHL ligand (1.0 eq) in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Stir the solution until the ligand is fully dissolved.
-
-
Addition of Base:
-
To the stirred solution, add DIPEA (2.0-3.0 eq). The base is essential to scavenge the HBr byproduct of the reaction.
-
-
Addition of Linker:
-
Add the bromo-PEG-linker (1.1-1.5 eq) to the reaction mixture.
-
-
Reaction:
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.[12]
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the desired VHL ligand-linker conjugate.
-
Confirm the identity and purity by LC-MS and NMR.
-
MDM2 and IAP E3 Ligase Ligands
While less common than CRBN and VHL, ligands for MDM2 and IAPs are valuable tools for expanding the scope of targeted protein degradation.
-
MDM2 Ligands: MDM2 is a key negative regulator of the p53 tumor suppressor.[1] Ligands are often based on the Nutlin scaffold, which disrupts the MDM2-p53 interaction.[1][15] PROTACs using MDM2 ligands can be used to degrade a variety of nuclear proteins.[15]
-
IAP Ligands: Inhibitor of Apoptosis Proteins (IAPs) regulate apoptosis and possess E3 ligase activity. Ligands are often peptidomimetics based on the Smac protein, such as bestatin or LCL-161.[16][] IAP-based PROTACs are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[18]
Quantitative Data: MDM2 and IAP Ligands/PROTACs
| E3 Ligase | Ligand Scaffold | PROTAC Target | Binding Affinity (KD/IC50) | Degradation Potency (DC50) | Reference |
| MDM2 | Nutlin-3a | BRD4 | 90 nM (IC50 to MDM2) | 33 nM | [1] |
| MDM2 | Ugi-derived | MDM2 (self-degrade) | Not Specified | <50 nM (RS4;11 cells) | [15] |
| cIAP1 | Bestatin | ERα | Not Specified | ~1 µM (MCF-7 cells) | [16] |
| cIAP1 | LCL-161 | BRD4 | 15 nM (KD to cIAP1) | 100-1000 nM | [1] |
Experimental Protocol: General Amide Coupling for PROTAC Synthesis
This protocol outlines a general and widely applicable method for the final step in PROTAC synthesis: conjugating an E3 ligand-linker intermediate (containing a free amine or carboxylic acid) with a POI ligand-linker intermediate (with the corresponding functional group). This example uses HATU as the coupling agent.[19]
Logical Relationship of PROTAC Components:
Procedure (for coupling a carboxylic acid-functionalized E3 ligand-linker with an amine-functionalized POI ligand):
-
Reaction Setup:
-
Dissolve the E3 ligand-linker with a terminal carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
-
Activation:
-
Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Coupling:
-
Add the POI ligand containing a free amine (1.0-1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the activated mixture.
-
-
Reaction:
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC to ensure high purity for biological testing.
-
Protocols for Ligand and PROTAC Evaluation
Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the real-time binding kinetics and affinity (KD) of an E3 ligase ligand or a full PROTAC to the purified E3 ligase complex.[9][11][20]
Procedure:
-
Immobilization: Covalently immobilize the purified, biotinylated E3 ligase complex (e.g., VCB complex) onto a streptavidin-coated sensor chip.[20]
-
Analyte Preparation: Prepare a dilution series of the E3 ligase ligand or PROTAC in running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the analyte dilutions over the immobilized E3 ligase surface and a reference flow cell.
-
Data Analysis: Monitor the association and dissociation phases. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD).[9]
Protocol: Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein in cells following PROTAC treatment.[19]
Procedure:
-
Cell Treatment: Plate cells (e.g., MCF-7, LNCaP) and allow them to adhere. Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a desired time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein lysates, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash, then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate (ECL).
-
-
Data Analysis:
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[19]
-
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 15. Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Boc-amino-2-fluoroisonicotinic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Boc-amino-2-fluoroisonicotinic acid is a valuable fragment for inclusion in drug discovery libraries due to its unique combination of structural features. The fluorinated pyridine ring offers a vector for potential hydrogen bonding and halogen bonding interactions, while the Boc-protected amine and the carboxylic acid provide opportunities for synthetic elaboration and interaction with target proteins. This document provides detailed application notes and protocols for the utilization of this fragment in fragment-based drug discovery (FBDD) campaigns.
Key Properties and Rationale for Inclusion in Fragment Libraries
The utility of 5-Boc-amino-2-fluoroisonicotinic acid in FBDD stems from several key characteristics:
-
Fluorine Substitution: The fluorine atom at the 2-position can enhance binding affinity through various non-covalent interactions, including hydrogen bonds and halogen bonds. It can also favorably modulate physicochemical properties such as pKa and lipophilicity.
-
Isonicotinic Acid Scaffold: The pyridine ring is a common motif in bioactive molecules and can participate in a range of interactions, including hydrogen bonding and π-stacking.
-
Orthogonal Functionality: The presence of a Boc-protected amine and a carboxylic acid provides two distinct points for synthetic elaboration, allowing for fragment growing, linking, or merging strategies.
-
"Rule of Three" Compliance: This fragment generally adheres to the "Rule of Three," possessing a low molecular weight (<300 Da), a limited number of hydrogen bond donors and acceptors, and a low cLogP, which are desirable properties for fragments.
Application Notes: A Hypothetical Screening Campaign Against Protein Kinase X (PKX)
To illustrate the application of 5-Boc-amino-2-fluoroisonicotinic acid, we present a hypothetical case study of a fragment screening campaign against Protein Kinase X (PKX), a target implicated in cancer.
Initial Fragment Screening by Nuclear Magnetic Resonance (NMR)
The primary screen was conducted using protein-observed ¹H-¹⁵N HSQC NMR spectroscopy to identify fragments that bind to the ATP-binding site of PKX.
Data Presentation: NMR Screening Results
| Fragment ID | Fragment Name | Concentration (µM) | Chemical Shift Perturbation (Δδ) | Hit? |
| F01 | 5-Boc-amino-2-fluoroisonicotinic acid | 200 | 0.08 | Yes |
| F02 | Fragment Analog 1 | 200 | 0.02 | No |
| F03 | Fragment Analog 2 | 200 | < 0.01 | No |
Note: Data presented is hypothetical for illustrative purposes.
Hit Validation and Affinity Determination by X-ray Crystallography
Fragments identified as hits in the primary NMR screen were further validated, and their binding mode and affinity were determined using X-ray crystallography.
Data Presentation: Crystallographic and Affinity Data
| Fragment ID | Binding Site | Key Interactions | Dissociation Constant (Kd) (µM) | Ligand Efficiency (LE) |
| F01 | ATP-binding site | H-bond with hinge region, halogen bond with gatekeeper residue | 150 | 0.35 |
Note: Data presented is hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: NMR-Based Fragment Screening
This protocol outlines the general steps for a protein-observed ¹H-¹⁵N HSQC NMR screening experiment.
1. Protein Preparation:
- Express and purify ¹⁵N-labeled PKX.
- Dialyze the protein into an NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O).
- Concentrate the protein to a final concentration of 50-100 µM.
2. Fragment Library Preparation:
- Prepare a stock solution of 5-Boc-amino-2-fluoroisonicotinic acid in DMSO-d₆ (e.g., 100 mM).
- Prepare working solutions by diluting the stock in NMR buffer.
3. NMR Data Acquisition:
- Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
- Add the fragment to the protein sample to a final concentration of 200 µM.
- Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
4. Data Analysis:
- Compare the spectra of the protein with and without the fragment.
- Calculate the chemical shift perturbations (CSPs) for each backbone amide resonance using the following equation: Δδ = √[ (ΔδH)² + (0.2 * ΔδN)² ]
- Residues with significant CSPs are indicative of fragment binding.
Protocol 2: X-ray Crystallography for Hit Validation
This protocol describes the general workflow for determining the crystal structure of a protein-fragment complex.
1. Crystallization:
- Crystallize apo-PKX using a suitable crystallization condition (e.g., hanging drop vapor diffusion).
- Optimize crystallization conditions to obtain diffraction-quality crystals.
2. Fragment Soaking:
- Prepare a solution of 5-Boc-amino-2-fluoroisonicotinic acid in a cryoprotectant-compatible buffer.
- Soak the apo-PKX crystals in the fragment solution for a defined period (e.g., 1-24 hours).
3. Data Collection:
- Flash-cool the soaked crystals in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
4. Structure Determination and Refinement:
- Process the diffraction data.
- Solve the structure by molecular replacement using the apo-PKX structure as a search model.
- Build the fragment into the observed electron density.
- Refine the protein-fragment complex structure.
5. Analysis:
- Analyze the binding mode of the fragment and its interactions with the protein.
Visualizations
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Caption: A hypothetical signaling pathway involving Protein Kinase X (PKX).
Conclusion
5-Boc-amino-2-fluoroisonicotinic acid represents a versatile and valuable fragment for FBDD. Its unique structural and chemical properties provide a solid starting point for the development of potent and selective inhibitors against a variety of protein targets. The protocols and application notes provided herein offer a framework for the effective incorporation of this and similar fragments into drug discovery pipelines.
Synthesis of Substituted Pyridines for Medicinal Chemistry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines with significant therapeutic potential, focusing on established synthetic methodologies and their application in developing anticancer and antibacterial agents.
Core Synthetic Methodologies
Several classical and modern synthetic strategies enable the construction of the pyridine ring. This section details the protocols for some of the most versatile and widely used methods in medicinal chemistry.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust and versatile multicomponent reaction for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This method is particularly valuable for synthesizing calcium channel blockers like Nifedipine.
Application: Synthesis of Nifedipine, a Calcium Channel Blocker.
Nifedipine is a potent vasodilator used in the treatment of hypertension and angina. The Hantzsch reaction provides an efficient route to its synthesis.[1][2]
Experimental Protocol: Synthesis of Nifedipine [1]
-
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Methanol
-
Concentrated ammonia (35% in water)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4 mL of methanol.
-
Add 1.6 mL (35 mmol) of concentrated ammonia to the mixture.
-
Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an oil bath or heating mantle.
-
After the reaction period, allow the mixture to cool to room temperature. If no precipitate forms, cool the flask in an ice-water bath.
-
Collect the precipitated product by filtration, wash with cold methanol, and dry under vacuum.
-
-
Expected Yield: A study reported a maximum yield of 60% (w/w) for the synthesis of Nifedipine using a similar Hantzsch protocol.[3]
Table 1: Hantzsch Synthesis of Nifedipine - Reaction Parameters
| Parameter | Value | Reference |
| Starting Aldehyde | 2-Nitrobenzaldehyde (15.0 mmol) | [1] |
| β-Ketoester | Methyl acetoacetate (37.1 mmol) | [1] |
| Nitrogen Source | Concentrated Ammonia (35 mmol) | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 3.5 hours | [1] |
| Reported Yield | up to 60% | [3] |
Diagram 1: Hantzsch Pyridine Synthesis Workflow
Caption: General workflow for the Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly efficient method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[4][5]
Application: Synthesis of 2,4,6-Triphenylpyridine.
This protocol describes a classic Kröhnke reaction to produce a highly substituted pyridine.[5]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [5]
-
Materials:
-
N-Phenacylpyridinium bromide
-
Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1 equivalent) and chalcone (1 equivalent) in glacial acetic acid.
-
Add an excess of ammonium acetate to the mixture.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
-
Table 2: Kröhnke Pyridine Synthesis - Reaction Parameters for 2,4,6-trisubstituted pyridines [6]
| Entry | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | TBHP | THF | 24 | 60 | 89 |
| 2 | TBHP | THF | 12 | 60 | 74 |
| 3 | TBHP | THF | 24 | 50 | 76 |
| 4 | TBHP | THF | 24 | rt | 42 |
Diagram 2: Kröhnke Pyridine Synthesis Workflow
Caption: General workflow for the Kröhnke pyridine synthesis.
Guareschi-Thorpe Pyridine Synthesis
This method is particularly useful for the synthesis of 2-pyridones from cyanoacetamide and a 1,3-diketone or 3-ketoester.[7][8] Recent advancements have focused on developing more environmentally friendly protocols.[9]
Application: Synthesis of Hydroxy-cyanopyridines.
An advanced, eco-friendly version of the Guareschi-Thorpe reaction has been developed for the synthesis of bioactive hydroxy-cyanopyridines.[9]
Experimental Protocol: Green Synthesis of Hydroxy-cyanopyridines [9]
-
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate
-
Water (2 mL)
-
-
Procedure:
-
In a sealed vessel, combine ethyl cyanoacetate, ethyl acetoacetate, and ammonium carbonate in water.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction until completion. The product often precipitates from the reaction medium upon cooling.
-
Isolate the product by simple filtration.
-
Table 3: Guareschi-Thorpe Synthesis - Reaction Conditions [9]
| Parameter | Value |
| Nitrogen Source | Ammonium Carbonate |
| Solvent | Water |
| Temperature | 80 °C |
| Scale | 1 mmol to 20 mmol |
| Work-up | Simple filtration |
Diagram 3: Guareschi-Thorpe Synthesis Workflow
Caption: Workflow for the advanced Guareschi-Thorpe synthesis.
Applications in Medicinal Chemistry
Substituted pyridines are integral to the development of novel therapeutics, particularly in oncology and infectious diseases.
Anticancer Agents
Pyridine derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[10][11][12]
1. Pyridine-Ureas as VEGFR-2 Inhibitors
A series of pyridine-ureas were synthesized and evaluated for their in vitro anticancer activity. Compounds 8e and 8n were identified as potent inhibitors of the MCF-7 breast cancer cell line.[10]
Table 4: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells [10]
| Compound | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h | VEGFR-2 IC₅₀ (µM) |
| 8e | 0.22 | 0.11 | 3.93 ± 0.73 |
| 8n | 1.88 | 0.80 | - |
| Doxorubicin | 1.93 | - | - |
2. 3-Cyanopyridine Derivatives as PIM-1 Kinase Inhibitors
Novel 3-cyanopyridine derivatives have shown potent anti-breast cancer activity by inhibiting PIM-1 kinase. Compounds 7h and 8f demonstrated excellent activity against MCF-7 cells, surpassing the efficacy of the reference drug doxorubicin.[13]
Table 5: Anticancer and PIM-1 Kinase Inhibitory Activity of 3-Cyanopyridine Derivatives [13]
| Compound | MCF-7 IC₅₀ (µM) | PIM-1 Kinase IC₅₀ (µM) |
| 7h | 1.89 | 0.281 |
| 8f | 1.69 | 0.58 |
| Doxorubicin | - | - |
Diagram 4: PI3K/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/mTOR pathway by pyridine derivatives.
Antibacterial Agents
The pyridine scaffold is also a key component in the development of new antibacterial agents to combat drug-resistant pathogens.
1. 2-Oxazolidinone Derivatives
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed potent antibacterial activity against several Gram-positive bacteria, with some compounds exhibiting efficacy comparable to Linezolid.[14]
Table 6: Antibacterial Activity (MIC, µg/mL) of 2-Oxazolidinone Derivatives [14]
| Compound | S. aureus | S. pneumoniae | E. faecalis | B. subtilis | S. xylosus |
| 21b | 4 | 2 | 8 | 4 | 4 |
| 21d | 2 | 1 | 4 | 2 | 2 |
| 21e | 2 | 2 | 4 | 2 | 2 |
| 21f | 2 | 1 | 4 | 2 | 2 |
| Linezolid | 2 | 1 | 2 | 1 | 2 |
2. Pyridine Derivatives from Condensation Reactions
Several pyridine derivatives synthesized through condensation reactions have demonstrated significant antimicrobial activity. For instance, compound 3b showed antifungal activity equivalent to miconazole against C. albicans.[15] Other derivatives exhibited bacteriostatic and bactericidal effects against various strains including S. aureus and P. aeruginosa.[16]
Table 7: Minimum Inhibitory Concentration (MIC, µg/mL) of Pyridine Derivatives
| Compound | B. cereus | C. albicans | Reference |
| 5a | 50 | - | [15] |
| 6b | 50 | - | [15] |
| 7a | 50 | - | [15] |
| 3b | - | 25 | [15] |
| Ampicillin | 25 | - | [15] |
| Miconazole | - | 25 | [15] |
Conclusion
The synthesis of substituted pyridines remains a highly active area of research in medicinal chemistry. The methodologies outlined in these application notes, from the classical Hantzsch and Kröhnke reactions to more modern, greener approaches, provide a robust toolkit for the generation of diverse pyridine libraries. The potent biological activities of the exemplified compounds against cancer and bacterial targets underscore the continued importance of the pyridine scaffold in the quest for novel and effective therapeutics. Researchers are encouraged to utilize these protocols as a foundation for the development of next-generation pyridine-based drugs.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with 5-Boc-amino-2-fluoroisonicotinic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing amide coupling reactions involving 5-Boc-amino-2-fluoroisonicotinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with 5-Boc-amino-2-fluoroisonicotinic acid is resulting in a very low yield. What are the primary reasons for this?
A1: Low yields in coupling reactions with this substrate are often attributed to a combination of electronic effects and steric hindrance.
-
Electronic Effects: The pyridine ring is electron-deficient, which is further amplified by the electron-withdrawing nature of the fluorine atom at the 2-position. This electronic deficiency deactivates the carboxylic acid, making it less susceptible to activation by standard coupling reagents. The fluorine substituent can also influence the basicity of the pyridine nitrogen, potentially affecting reaction kinetics.
-
Steric Hindrance: While not exceptionally bulky, the Boc-amino group at the 5-position and the adjacent fluorine atom can create a sterically hindered environment around the carboxylic acid, impeding the approach of the activating agent and the amine nucleophile.
-
Incomplete Activation: The carboxylic acid may not be fully activated before the addition of the amine. This can be due to issues with reagent quality, stoichiometry, or insufficient activation time.
-
Hydrolysis of Activated Intermediate: The presence of moisture can lead to the hydrolysis of the activated ester intermediate, reverting it back to the starting carboxylic acid and reducing the overall yield.
Q2: I'm using a standard carbodiimide coupling reagent like EDC with HOBt, and the yield is poor. What should I try next?
A2: For electron-deficient and sterically challenging substrates, standard carbodiimide reagents may not be potent enough. Consider the following strategies:
-
Switch to a More Potent Coupling Reagent: Urionium/aminium-based reagents like HATU , HBTU , or COMU , and phosphonium-based reagents like PyBOP or PyAOP are generally more effective for difficult couplings. These reagents rapidly form highly reactive activated species that can overcome the electronic deactivation and steric hindrance.
-
Incorporate Advanced Additives: If you must use a carbodiimide, replacing HOBt with 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure can enhance the reaction rate and suppress side reactions. HOAt is often superior for challenging couplings.
-
Optimize the Base: Ensure you are using a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) . The stoichiometry of the base is also critical; typically, 1.5 to 2 equivalents per equivalent of carboxylic acid are used.
Q3: Can the order of reagent addition impact the reaction yield when using HATU?
A3: Yes, the order of addition is crucial for efficient coupling. The recommended procedure is to pre-activate the carboxylic acid.
-
Pre-activation: Dissolve the 5-Boc-amino-2-fluoroisonicotinic acid, HATU (1.1 eq), and DIPEA (2.0 eq) in an anhydrous aprotic solvent like DMF. Allow this mixture to stir at room temperature for 15-30 minutes. This pre-activation step ensures the formation of the highly reactive OAt-ester before the amine is introduced.
-
Amine Addition: After the pre-activation period, add your amine (1.1-1.2 eq) to the reaction mixture.
Adding the amine before the coupling reagent or all at once can lead to side reactions and lower yields.
Q4: I'm observing the presence of unreacted starting materials. What steps can I take to drive the reaction to completion?
A4: The presence of starting materials indicates an incomplete reaction. Consider the following adjustments:
-
Increase Reagent Equivalents: Using a slight excess of the amine (1.1-1.2 eq) and the coupling reagent (1.1-1.2 eq) can help push the equilibrium towards product formation.
-
Extend Reaction Time: Electronically deactivated and sterically hindered couplings are often slower. Extend the reaction time to 12-24 hours and monitor the progress by LC-MS or TLC.
-
Increase Temperature: Gently heating the reaction to 30-40°C can sometimes overcome the activation energy barrier. However, this should be done cautiously as it can also promote side reactions like racemization.
-
Double Coupling: If monitoring indicates a stalled reaction, a second addition of the activated carboxylic acid can be performed.
Q5: Are there any specific side reactions to be aware of with this substrate?
A5: While specific side reactions for 5-Boc-amino-2-fluoroisonicotinic acid are not extensively documented in the provided search results, general side reactions in peptide coupling are relevant:
-
Racemization: Although less of a concern for the isonicotinic acid itself as it lacks a chiral center, if you are coupling it to a chiral amine, the conditions can potentially cause epimerization of the amine. Using additives like HOAt or Oxyma Pure can help minimize this risk.
-
Hydrolysis: As mentioned, any moisture in the reaction can hydrolyze the activated ester. Always use anhydrous solvents and dry glassware.
-
Guanidinylation of the Amine: If using uronium-based coupling reagents like HBTU or HATU in excess, they can react with the free amine to form a guanidinium byproduct, which terminates the chain. This is more problematic when the carboxyl activation is slow.
Quantitative Data Summary
The following table summarizes a comparison of different coupling reagents and their general effectiveness for challenging substrates, which can be extrapolated to the case of 5-Boc-amino-2-fluoroisonicotinic acid.
| Coupling Reagent Combination | Base | Typical Yield for Difficult Couplings | Key Considerations |
| EDC / HOBt | DIPEA | Low to Moderate | Often insufficient for electron-deficient or sterically hindered acids. |
| EDC / HOAt / DIPEA | DIPEA | Good to Excellent | HOAt significantly improves efficiency over HOBt for challenging substrates. |
| HATU | DIPEA | Good to Excellent | Highly effective for hindered couplings; pre-activation is recommended. |
| PyBOP | DIPEA | Good to Excellent | A non-carcinogenic alternative to BOP with similar high efficiency. |
| T3P (Propylphosphonic Anhydride) | Pyridine | Moderate to Good | Can be effective but may require optimization of conditions. |
| Acyl Fluoride (in situ) | DIPEA | Good to Excellent | An alternative activation method that has proven efficient for hindered substrates where other methods failed. |
Note: Yields are qualitative and highly dependent on the specific amine, solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields with 5-Boc-amino-2-fluoroisonicotinic acid, especially when coupling to primary or secondary amines.
Materials:
-
5-Boc-amino-2-fluoroisonicotinic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-Boc-amino-2-fluoroisonicotinic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color.
-
In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent such as Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Acyl Fluoride Mediated Coupling for Highly Hindered Amines
This protocol is an alternative for particularly challenging couplings where even potent uronium reagents give low yields.
Materials:
-
5-Boc-amino-2-fluoroisonicotinic acid (1.0 eq)
-
Amine (1.2 eq)
-
Cyanuric fluoride or XtalFluor-E (1.5 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous DCM or Acetonitrile
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 5-Boc-amino-2-fluoroisonicotinic acid (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add cyanuric fluoride (1.5 eq) to the solution.
-
Allow the mixture to stir at 0 °C for 1 hour to form the acyl fluoride in situ.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. For very hindered substrates, heating may be required.
-
Monitor the reaction by LC-MS.
-
Upon completion, proceed with an appropriate aqueous work-up and purification as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield coupling reactions.
Caption: Key steps in the HATU-mediated amide coupling reaction.
How to improve solubility of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid for reactions
Welcome to the technical support center for 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in various reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in chemical reactions.
Issue 1: The compound is not dissolving in the primary reaction solvent.
-
Possible Cause: The polarity of the solvent may not be suitable for this fluorinated and Boc-protected isonicotinic acid derivative. The presence of both a polar carboxylic acid group and a non-polar Boc group can lead to limited solubility in a single solvent.
-
Solution:
-
Utilize a co-solvent system: Introduce a small amount of a highly polar aprotic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to your primary solvent.[1] A mixture of dichloromethane (DCM), DMF, and N-methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio can also be effective.[1]
-
Gentle Heating and Sonication: After suspending the compound in the solvent, gently warm the mixture to a maximum of 40°C while stirring.[1] Subsequently, place the vessel in a sonicator bath for 5-10 minutes to aid dissolution.[1]
-
In-situ Salt Formation: Convert the carboxylic acid to a more soluble salt by adding a suitable base. For detailed instructions, refer to the Experimental Protocols section.
-
Issue 2: The compound precipitates out of solution during the reaction.
-
Possible Cause:
-
Temperature Fluctuation: A decrease in temperature can cause the compound to crash out of a saturated solution.
-
Change in Solvent Composition: The addition of other reagents may alter the overall polarity of the reaction mixture, reducing the solubility of your starting material.
-
Formation of a Less Soluble Intermediate: A reaction intermediate may be less soluble than the starting material.
-
-
Solution:
-
Re-dissolution: Try adding a small amount of a stronger co-solvent like DMSO, gently warming the mixture, or sonicating the solution to redissolve the precipitate.[1]
-
Maintain Consistent Temperature: If the initial dissolution required heating, ensure the reaction is maintained at that temperature.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to check if the precipitate is the starting material or a new compound.
-
Issue 3: Low reaction yield or incomplete conversion.
-
Possible Cause: Poor solubility of the this compound is likely limiting its availability to react with other reagents in the mixture.
-
Solution:
-
Ensure Complete Dissolution: Before initiating the reaction, visually confirm that the compound is fully dissolved.
-
Employ Solubility Enhancement Techniques: Proactively use the methods described in "Issue 1" to ensure a homogeneous reaction mixture.
-
Consider a Different Solvent System: If solubility issues persist, a different primary solvent or a more aggressive co-solvent system may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Due to its amphiphilic nature, a single ideal solvent may not exist. Polar aprotic solvents such as DMF and DMSO are good starting points.[1] For less polar systems, co-solvents will likely be necessary. The parent compound, isonicotinic acid, is soluble in hot water and ethanol but only slightly soluble in cold water and ether.[2][3] The addition of the Boc group and fluorine atom will alter this profile, generally increasing lipophilicity.
Q2: Can I heat the mixture to improve solubility?
A2: Yes, gentle warming can significantly improve solubility.[1] However, it is crucial to not exceed 40°C to avoid potential degradation of the Boc-protecting group.[1] Always perform a small-scale test to check for any color change or degradation.
Q3: How does the fluorine atom affect the solubility of the molecule?
A3: The introduction of a fluorine atom can have complex effects on solubility. It generally increases the lipophilicity of the molecule, which might decrease its solubility in polar protic solvents like water.[4] However, fluorine substitution can also influence crystal packing and intermolecular interactions, which can unpredictably affect solubility in organic solvents.
Q4: Is it possible to form a salt of this compound to improve its solubility?
A4: Yes, forming a salt of the carboxylic acid is an excellent strategy to enhance solubility, particularly in more polar solvents.[5] This can be achieved by adding a base to deprotonate the carboxylic acid.
Q5: Will the Boc protecting group be stable under the conditions used to improve solubility?
A5: The Boc group is generally stable to basic conditions and gentle heating. However, it is sensitive to strong acids.[6] Therefore, when choosing a method to improve solubility, avoid acidic conditions if the Boc group needs to be retained.
Solubility Data
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Sparingly Soluble | The parent isonicotinic acid is soluble in hot water, but the Boc group reduces aqueous solubility.[2][3] |
| Methanol | Polar Protic | Moderately Soluble | May require gentle heating. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol. |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | The carboxylic acid group limits solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | A common solvent for reactions involving Boc-protected amino acids. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | May require co-solvents for higher concentrations. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A good choice for achieving higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Often used as a solvent of last resort for poorly soluble compounds.[1] |
Experimental Protocols
Protocol 1: Dissolution using a Co-Solvent System
-
Weigh the required amount of this compound into a reaction vessel.
-
Add the primary reaction solvent (e.g., THF, ACN).
-
While stirring, add a polar aprotic co-solvent (e.g., DMF or DMSO) dropwise until the solid dissolves. Start with a small volume (e.g., 5-10% of the total volume).
-
If the solid persists, gently warm the mixture to no more than 40°C.[1]
-
If necessary, sonicate the mixture for 5-10 minutes.[1]
-
Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
Protocol 2: In-situ Salt Formation for Improved Solubility
-
Suspend the this compound in the chosen reaction solvent.
-
Add a suitable non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), in a stoichiometric amount (1.0 to 1.1 equivalents) to the suspension.
-
Stir the mixture at room temperature. The formation of the ammonium salt should lead to the dissolution of the solid.
-
Once a clear solution is obtained, proceed with the addition of other reagents for your reaction.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Salt formation increases the polarity and solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 3. Isonicotinic acid CAS#: 55-22-1 [m.chemicalbook.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Preventing side reactions during Boc deprotection of 5-Boc-amino-2-fluoroisonicotinic acid
Welcome to the technical support center for the Boc deprotection of 5-Boc-amino-2-fluoroisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. Below you will find a troubleshooting guide, frequently asked questions (FAQs), a comparison of deprotection methods, and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Boc deprotection of 5-Boc-amino-2-fluoroisonicotinic acid.
Q1: My reaction is complete, but I've isolated a significant amount of a byproduct that appears to be decarboxylated. How can I prevent this?
A1: Decarboxylation is a known potential side reaction for pyridine carboxylic acids, especially under acidic or thermal conditions. The electron-withdrawing nature of the fluorine atom at the 2-position can influence the stability of the pyridine ring and facilitate the loss of CO2.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If using strongly acidic conditions like TFA, perform the reaction at 0°C or even lower (-20°C) to minimize the energy input that can drive decarboxylation.
-
Reduce Acid Concentration: Use a lower concentration of TFA in a co-solvent like dichloromethane (DCM). Start with 20-25% TFA in DCM and monitor the reaction progress.[1]
-
Switch to a Milder Acidic Reagent: Consider using 4M HCl in dioxane, which is often effective for Boc deprotection and may be less prone to inducing decarboxylation compared to neat TFA.
-
Explore Non-Acidic or Milder Deprotection Methods: For highly sensitive substrates, alternative methods that avoid strong acids should be considered. See the "Comparison of Boc Deprotection Methods" table and the detailed protocols below for options like thermal deprotection or using oxalyl chloride in methanol.[2][3]
Q2: I'm observing incomplete deprotection even after extended reaction times. What could be the cause?
A2: Incomplete deprotection can result from several factors, including insufficient acid strength or concentration, or steric hindrance.
Troubleshooting Steps:
-
Increase Acid Concentration or Reaction Time: If using a dilute acid solution, you may need to gradually increase the concentration or extend the reaction time. Monitor the reaction closely by TLC or LC-MS to find the optimal balance that drives the reaction to completion without significant side product formation.
-
Ensure Anhydrous Conditions: For acid-mediated deprotection, ensure that your solvent (e.g., DCM, dioxane) is anhydrous. The presence of water can sometimes interfere with the reaction.
-
Consider a Stronger Acidic Method: If milder conditions are failing, a switch to a stronger system like 50% or even 100% TFA might be necessary, but be mindful of the increased risk of side reactions.[1][4]
Q3: My product is difficult to isolate and purify after deprotection with TFA. What work-up procedure do you recommend?
A3: The product, 5-amino-2-fluoroisonicotinic acid, is an amino acid and can be amphoteric, which can complicate extraction. The TFA salt of the product amine is often formed.
Recommended Work-up:
-
Remove TFA: After the reaction is complete, remove the TFA and solvent in vacuo. Co-evaporation with a solvent like DCM or toluene can help remove residual TFA.
-
Precipitation: Triturate the residue with a non-polar solvent like diethyl ether or hexane to precipitate the product as its TFA salt.
-
Neutralization and Extraction (if the free amine is desired):
-
Dissolve the crude TFA salt in water.
-
Carefully adjust the pH to the isoelectric point of the amino acid. This will likely be in the neutral to slightly acidic range. You can do this by adding a mild base like saturated aqueous sodium bicarbonate.
-
The product may precipitate at its isoelectric point and can be collected by filtration.
-
Alternatively, if the product remains in solution, you may be able to extract it with an appropriate organic solvent, though its polarity might make this challenging.
-
Q4: Are there any "greener" alternatives to using TFA and chlorinated solvents?
A4: Yes, several methods offer a more environmentally friendly approach.
-
Thermal Deprotection in Water: For some substrates, simply refluxing in water can effectively remove the Boc group.[2] This avoids the use of strong acids and organic solvents.
-
p-Toluenesulfonic Acid (pTSA) in a Deep Eutectic Solvent (DES): A mixture of choline chloride and pTSA can act as both the solvent and catalyst for Boc deprotection, offering a greener alternative to traditional acidic methods.[5]
Comparison of Boc Deprotection Methods
The following table summarizes various methods for Boc deprotection, providing a starting point for selecting the optimal conditions for 5-Boc-amino-2-fluoroisonicotinic acid.
| Method/Reagent | Typical Conditions | Reaction Time | Reported Yield (%) | Potential Side Reactions/Comments |
| Trifluoroacetic Acid (TFA) | 25-100% TFA in DCM, 0°C to RT | 1-4 hours | >90% (general)[1] | High risk of decarboxylation and other acid-catalyzed side reactions.[6] |
| HCl in Dioxane | 4M HCl in 1,4-dioxane, RT | 1-2 hours | High (general)[4] | Generally cleaner than TFA, but still strongly acidic. Product is isolated as the HCl salt. |
| Thermal (Boiling Water) | Water, 100°C | 10 min - 2 hours | Quantitative (for some substrates)[2] | May be suitable if the substrate is sufficiently soluble and stable at this temperature. Low risk of acid-catalyzed side reactions. |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1-4 hours | >70% (up to 90%)[3] | Milder, non-acidic conditions. Good for substrates with acid-sensitive functional groups. |
| pTSA in Deep Eutectic Solvent | Choline chloride:pTSA, RT | 10-30 minutes | Excellent (for many substrates)[5] | "Green" alternative, avoids harsh acids and volatile organic solvents. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM (with precautions for decarboxylation)
-
Dissolve 5-Boc-amino-2-fluoroisonicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (start with 25% v/v).
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature, continuing to monitor closely for the formation of the decarboxylated byproduct.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM (2-3 times) to remove excess TFA.
-
Triturate the residue with cold diethyl ether to precipitate the product as the TFA salt.
-
Isolate the solid by filtration and dry under vacuum.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve 5-Boc-amino-2-fluoroisonicotinic acid (1.0 equiv) in 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
The product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether and dry under vacuum.
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol [3]
-
Dissolve 5-Boc-amino-2-fluoroisonicotinic acid (1.0 equiv) in anhydrous methanol.
-
Add oxalyl chloride (3.0 equiv) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by an appropriate method, such as crystallization or chromatography.
Visualizing the Troubleshooting Process
The following diagram illustrates the decision-making process when troubleshooting the Boc deprotection of 5-Boc-amino-2-fluoroisonicotinic acid.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Optimization of reaction conditions for amidations involving sterically hindered pyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in amidation reactions involving sterically hindered pyridines.
Frequently Asked Questions (FAQs)
Q1: Why are amidation reactions with sterically hindered pyridines so challenging?
Amidation reactions involving sterically hindered pyridines are often difficult due to a combination of electronic and steric factors. The lone pair of electrons on the nitrogen atom of the pyridine ring is less available for nucleophilic attack due to resonance delocalization within the aromatic system. Furthermore, bulky substituents on the pyridine ring or the carboxylic acid can physically obstruct the approach of the coupling partners, slowing down or preventing the reaction.[1] This steric hindrance can also diminish the nucleophilicity of the amine, making it a less effective reactant.[1]
Q2: What are the initial steps to consider when an amidation reaction with a sterically hindered pyridine fails?
When a reaction fails, a systematic approach to troubleshooting is crucial. Key parameters to investigate include:
-
Coupling Reagent: Standard coupling reagents may be ineffective. More potent reagents are often required.
-
Reaction Temperature: Elevated temperatures are frequently necessary to overcome the activation energy barrier imposed by steric hindrance.
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate.
-
Catalyst: The use of a suitable catalyst can facilitate the reaction.
Q3: Which classes of coupling reagents are most effective for sterically hindered pyridines?
For sterically hindered substrates, onium-salt-based coupling reagents are often the preferred choice.[1] Some effective classes of reagents include:
-
Phosphonium-based reagents: Such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][2]
-
Aminium/Uronium-based reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiency.[3] COMU, which incorporates Oxyma Pure, is a safer alternative to HOBt or HOAt-based reagents and has comparable efficiency to HATU.[3]
-
Reagents forming acyl fluorides: In-situ formation of acyl fluorides can be highly effective for coupling sterically hindered substrates, especially with electron-deficient amines.[4]
Q4: Can catalysts be used to improve the efficiency of these challenging amidations?
Yes, catalysts can play a significant role. Boron-based catalysts have shown considerable promise:
-
Boronic Acids: Arylboronic acids with electron-withdrawing substituents can act as effective Lewis acid catalysts.[5]
-
Borane-Pyridine Complexes: These liquid catalysts offer improved solubility and can be highly efficient for the direct amidation of a wide range of carboxylic acids and amines.[6][7][8][9] They have demonstrated tolerance for various functional groups.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient reactivity of coupling reagent: Standard reagents (e.g., DCC, EDC) may not be potent enough. | Switch to a more powerful onium-salt-based reagent like HATU, HBTU, or PyBOP.[2][3] Consider reagents that generate acyl fluorides in situ for particularly challenging substrates.[4] |
| Steric hindrance: Bulky groups on the pyridine or carboxylic acid are preventing the reaction. | Increase the reaction temperature; refluxing in a high-boiling solvent like xylene or o-xylene can be effective.[5][6] For extremely hindered cases, consider alternative synthetic routes such as the coupling of Grignard reagents with isocyanates.[10][11] | |
| Low nucleophilicity of the pyridine amine: The nitrogen lone pair is not sufficiently reactive. | Employ a catalyst such as a boronic acid or a borane-pyridine complex to activate the carboxylic acid.[5][6] | |
| Formation of Side Products | Side reactions with the coupling reagent: The coupling reagent may react with the solvent or other functional groups. | Ensure the reaction is performed under anhydrous conditions. If using a modified Yamaguchi reagent like TCB-OBt, the addition of a catalytic amount of DMAP can improve the yield of the desired product.[12] |
| Racemization of Chiral Carboxylic Acids | Over-activation of the carboxylic acid or use of a strong base: These conditions can lead to the loss of stereochemical integrity. | Reduce the pre-activation time before adding the amine. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[1] Employ additives like HOAt or Oxyma Pure, which are effective at suppressing racemization.[1] |
| Poor Reproducibility | Inconsistent reagent quality or reaction setup: Moisture or impurities can affect the outcome. | Use high-purity, anhydrous solvents and reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
Table 1: Comparison of Catalysts for Amidation of Sterically Hindered Substrates
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Borane-Pyridine | 5 - 10 | Xylenes | Reflux | 80 - 93 | Higher catalyst loading (up to 50 mol%) may be needed for very bulky amines.[6] |
| 4,5,6,7-Tetrachlorobenzo[d][4][5][6]dioxaborole | 0.5 | Toluene or o-xylene | Reflux | High | Effective for sterically hindered aliphatic and aromatic carboxylic acids.[5] |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | Not specified | Not specified | 25 | High | Can be used at low temperatures.[5] |
Table 2: Selected Coupling Reagents for Hindered Amidations
| Coupling Reagent | Additive | Base | Solvent | Key Advantages |
| HATU | None | DIPEA, NMM | DMF, NMP | High coupling efficiency, even for N-methyl amino acids.[2][3] |
| PyBOP | None | DIPEA, NMM | DMF, DCM | More reactive than BOP, generally lower racemization.[1][2] |
| COMU | None | DIPEA, NMM | DMF | Safer alternative to HBTU/HATU with comparable efficiency and better solubility.[3] |
| TFFH | None | DIPEA | Not specified | Generates amino acid fluorides in situ, suitable for α,α-disubstituted amino acids.[3] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Borane-Pyridine Catalyzed Amidation
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.1 equivalents) and the sterically hindered pyridine amine (1.0 equivalent).
-
Add xylenes as the solvent.
-
Add the borane-pyridine complex (5 mol%). For particularly hindered substrates, the catalyst loading may be increased to 10 mol% or higher.[6]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-12 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amidation via In Situ Acyl Fluoride Formation
This protocol is adapted for the coupling of sterically hindered substrates where standard methods have failed.[4]
-
In a reaction vessel, dissolve the carboxylic acid in an appropriate anhydrous solvent.
-
Add a fluoride source (e.g., cyanuric fluoride) to the solution to generate the acyl fluoride in situ.
-
In a separate vessel, dissolve the sterically hindered pyridine amine and a suitable base in the same solvent.
-
Add the amine solution to the activated acyl fluoride solution.
-
Heat the reaction mixture to an elevated temperature and monitor for completion.
-
After the reaction is complete, perform a standard aqueous workup and purification.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for low-yield amidations.
Caption: Logic for selecting an appropriate coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 6. Borane-Pyridine: An Efficient Catalyst for Direct Amidation [mdpi.com]
- 7. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. chimia.ch [chimia.ch]
- 11. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Overcoming incomplete coupling in solid-phase synthesis with fluorinated amino acids
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly incomplete coupling, during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is incomplete coupling a common issue when using fluorinated amino acids in SPPS?
A1: The high electronegativity of fluorine atoms can significantly impact the reactivity of the amino acid. This electronic effect can decrease the nucleophilicity of the N-terminal amine of the growing peptide chain and/or reduce the reactivity of the carboxyl group of the incoming fluorinated amino acid. This often leads to slower reaction kinetics and incomplete coupling under standard SPPS conditions.[1]
Q2: How can I detect incomplete coupling of a fluorinated amino acid?
A2: The most common method for monitoring the completion of a coupling reaction is the Kaiser test (or ninhydrin test). This colorimetric assay detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Color): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless): Suggests that the coupling reaction is complete, as there are no free primary amines.
For sequences ending in proline (a secondary amine), the Kaiser test is unreliable and alternative tests like the Chloranil or Isatin test should be used.
Q3: What is "double coupling," and when should I use it?
A3: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid immediately after the initial coupling reaction. This is a common strategy to drive difficult coupling reactions, like those involving sterically hindered or electronically deactivated amino acids such as fluorinated residues, to completion. It is recommended to perform a Kaiser test after the first coupling; a positive result would indicate the need for a second coupling.
Q4: Can the choice of solvent impact the coupling efficiency of fluorinated amino acids?
A4: Yes, the solvent plays a crucial role in solvating the peptide-resin complex and the reagents. N,N-Dimethylformamide (DMF) is the most common solvent used in SPPS. However, for difficult sequences prone to aggregation, which can be exacerbated by hydrophobic fluorinated residues, alternative solvents or solvent mixtures may be beneficial. For instance, using N-methyl-2-pyrrolidone (NMP) due to its superior solvating properties or mixtures of DCM/DMF/NMP might help to improve coupling efficiency.
Troubleshooting Guide: Overcoming Incomplete Coupling
This guide provides a systematic approach to troubleshooting incomplete coupling when working with fluorinated amino acids.
Problem: Positive Kaiser test after coupling with a fluorinated amino acid.
Caption: Troubleshooting workflow for incomplete coupling.
Quantitative Data on Coupling Reagents
Table 1: Comparison of Coupling Reagents for a "Difficult" Sequence
The synthesis of the acyl carrier protein (ACP) fragment (65-74), a sequence known to be challenging, is often used to evaluate the efficacy of coupling reagents. The data below shows a comparison between HATU and HBTU for this synthesis.
| Coupling Reagent | Crude Peptide Purity (%) | Coupling Efficiency |
| HATU | >95 | Very High |
| HBTU | ~70 | High |
Data adapted from literature reports on the synthesis of ACP (65-74). Higher purity correlates with higher overall coupling efficiency.[2]
Table 2: Coupling Efficiency of Halogenated Phenylalanines
This table illustrates the impact of halogen substitution on the efficiency of peptide synthesis. While all show high coupling efficiency, a slight decrease in purity and yield is observed with larger halogens, which can be attributed to steric hindrance.
| Amino Acid | Coupling Efficiency (%) | Crude Peptide Purity (%) | Final Yield after HPLC (%) |
| Fmoc-Phe-OH | >99 | 92 | 35 |
| Fmoc-Phe(4-F)-OH | >99 | 90 | 32 |
| Fmoc-Phe(4-Cl)-OH | >98 | 88 | 30 |
| Fmoc-Phe(4-Br)-OH | >98 | 87 | 28 |
Data is for a model peptide (Ac-Tyr-Val-Ala-X-Ala-Leu-Lys-Gly-NH2) and is illustrative. Actual results may vary.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-4-Fluorophenylalanine using DIC/OxymaPure
This protocol describes a standard method for the incorporation of 4-fluorophenylalanine into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Phe(4-F)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (positive result).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Phe(4-F)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, this time can be extended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless) indicates complete coupling.
-
If the Kaiser test is positive, perform a second coupling (double coupling) with freshly prepared activated Fmoc-Phe(4-F)-OH for another 2-4 hours.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Continuation of Synthesis: Proceed to the next Fmoc deprotection and coupling cycle.
Protocol 2: High-Efficiency Coupling of a Fluorinated Amino Acid using HATU
This protocol is recommended for particularly difficult couplings of fluorinated amino acids where standard methods may be insufficient.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-fluorinated amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-fluorinated amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow step 4 from Protocol 1. If the coupling is still incomplete, a longer reaction time or a second coupling may be necessary.
-
Continuation of Synthesis: Proceed to the next cycle.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.
-
Wash the beads with ethanol and then pyridine.
-
Add 2-3 drops of each of the three Kaiser test reagents to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Incomplete coupling (free primary amines present).
-
Yellow/Colorless: Complete coupling (no free primary amines).
-
Visualization of a Relevant Signaling Pathway
Fluorinated amino acids are often incorporated into therapeutic peptides, such as analogs of Glucagon-Like Peptide-1 (GLP-1), to enhance their stability and efficacy in treating conditions like type 2 diabetes. These peptides exert their effects by activating specific cellular signaling pathways.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), on pancreatic β-cells. This binding initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.
Caption: GLP-1 receptor signaling cascade.
References
Minimizing racemization during activation of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid
Welcome to the technical support center for the activation of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during the critical activation and coupling steps of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of this compound?
A1: Racemization is the loss of stereochemical integrity at a chiral center. In the context of this molecule, if it were chiral at a position other than the carboxylic acid carbon (which is achiral), activation of the carboxylic acid could lead to the formation of a mixture of enantiomers or diastereomers. This is a significant issue in drug development, as the biological activity of a molecule is often highly dependent on its specific three-dimensional structure. The presence of unwanted stereoisomers can lead to a product with reduced efficacy, altered pharmacology, or even toxic effects.[1][2]
Q2: What is the primary mechanism of racemization for N-Boc protected amino acids like this one?
A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, including N-Boc protected species, is through the formation of a 5(4H)-oxazolone intermediate.[2][3][4] This occurs when the carboxyl group is activated by a coupling reagent. The α-proton of the oxazolone is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of chirality.[2][3] Subsequent reaction with an amine nucleophile can then occur from either face of the planar oxazolone ring, resulting in a racemic or epimerized product. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid.[5]
Q3: Are all N-Boc protected amino acids equally susceptible to racemization?
A3: No, the susceptibility to racemization varies. Amino acids like histidine and cysteine are particularly prone to this side reaction.[3][5][6] While this compound is a pyridine derivative and not a standard amino acid, the principles of racemization control at an adjacent chiral center would still apply if one were present. The electronic properties of the pyridine ring could influence the acidity of the α-proton if a chiral center were adjacent to the carboxyl group.
Q4: How do coupling reagents and additives work together to minimize racemization?
A4: Coupling reagents activate the carboxylic acid to facilitate amide bond formation. However, some activated species are highly prone to forming the oxazolone intermediate.[7] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used to suppress racemization.[3][6][8] They react with the activated amino acid to form an active ester that is more stable and less susceptible to cyclizing into the racemization-prone oxazolone.[3][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of epimerization or racemization detected post-coupling. | Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, DIC) used alone are known to cause significant racemization.[5] | Use a coupling reagent known for low racemization. Aminium/uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally preferred.[3] If using a carbodiimide, always include a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[5][10] |
| Strong or Excess Base: Strong, non-hindered bases like triethylamine (TEA) or an excess of diisopropylethylamine (DIPEA) can readily abstract the α-proton, leading to racemization.[1][4] | Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred choices as their lower basicity and/or steric bulk reduce the rate of proton abstraction.[1][4][8] Ensure the stoichiometry of the base is carefully controlled.[1] | |
| High Reaction Temperature: Elevated temperatures increase the rate of most reactions, including the undesired racemization pathway.[3][4] | Maintain a low reaction temperature. Conducting the activation and coupling at 0 °C or even lower can significantly reduce the extent of racemization.[4][5] | |
| Prolonged Activation Time: Allowing the activated acid to sit for an extended period before the addition of the amine increases the opportunity for oxazolone formation.[1][3][4] | Minimize the pre-activation time. An in situ activation approach, where the coupling reagent is added to a mixture of the acid, amine, and additive, is often the best strategy. If pre-activation is necessary, it should be kept to a minimum (e.g., 1-5 minutes).[1][4] | |
| Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization.[3] | Use a less polar aprotic solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a concern.[3] | |
| Low coupling efficiency when using racemization-suppressing conditions. | Steric Hindrance: The reaction may be slow due to the steric bulk of the reagents. | Use a more powerful coupling reagent. Reagents like HATU or COMU are known for their high efficiency, even with sterically hindered substrates.[4] |
| Insufficient Activation: The chosen conditions may not be sufficient to achieve complete coupling. | Slightly increase the reaction time or temperature after an initial low-temperature period. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between reaction completion and racemization. |
Data on Coupling Reagents and Racemization
| Coupling Reagent Combination | Relative Racemization Risk | Notes |
| DCC or DIC (alone) | High | Not recommended without an additive.[5] |
| DCC/HOBt or DIC/HOBt | Low | A classic and effective combination for suppressing racemization.[11][12] HOBt has explosive properties in its anhydrous form.[11] |
| DIC/Oxyma | Very Low | Oxyma is a highly effective and non-explosive alternative to HOBt.[9][10][13] |
| HBTU/HBTU | Low to Moderate | Efficient coupling reagents, but can still cause racemization, especially with excess base.[12][14] |
| HATU | Low | Generally considered superior to HBTU in terms of coupling efficiency and lower racemization rates.[3][12] |
| PyBOP | Low | A phosphonium-based reagent that is effective in minimizing racemization.[12] |
| COMU | Very Low | A highly efficient uronium salt that performs well with only one equivalent of base, reducing the risk of base-induced racemization.[15] |
| DEPBT | Very Low | Reported to have a remarkable resistance to racemization.[16] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization by using a carbodiimide in conjunction with a highly effective additive at a controlled temperature.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and Oxyma (1.0 equivalent) in anhydrous DMF or DCM.[10]
-
Addition of Amine: Add the amine component (1.0 equivalent) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation: Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue to stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct if DCM was used as the solvent. Proceed with a standard aqueous work-up and purification protocol.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is suitable for more challenging couplings where steric hindrance may be a factor, while still maintaining low levels of racemization.
-
Preparation: In a separate vessel, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add a hindered, weak base such as N-methylmorpholine (NMM) or 2,4,6-collidine (2.0 equivalents) to the mixture.
-
Pre-activation (minimized): Allow the mixture to stand for no more than 1-2 minutes.
-
Coupling: Add the activated acid solution to the amine component (1.0 equivalent), which has been dissolved in anhydrous DMF.
-
Reaction: Stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, proceed with a standard aqueous work-up and purification.
Visual Guides
Caption: Mechanism of racemization via oxazolone formation and its suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Boc-amino-2-fluoroisonicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 5-Boc-amino-2-fluoroisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with derivatives of 5-Boc-amino-2-fluoroisonicotinic acid?
A1: Common impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 5-Boc-amino-2-fluoroisonicotinic acid or other reagents.
-
Side Products from Boc-Deprotection: The major concern during the acidic removal of the Boc group is the formation of a reactive tert-butyl cation.[1] This cation can lead to alkylation of nucleophilic sites on your target molecule or other sensitive residues.[1][2]
-
Coupling Reagent Byproducts: Byproducts from coupling reagents (e.g., urea from carbodiimides like EDC) can contaminate the final product.[3]
-
Products of Incomplete Reactions: If the reaction to form the derivative is incomplete, you will have a mixture of starting materials and the desired product.[2]
-
Solvent and Reagent Residues: Residual solvents or excess reagents used in the reaction or work-up.
Q2: How can I effectively remove the Boc protecting group without generating significant byproducts?
A2: The key is to use appropriate scavengers in your deprotection cocktail to trap the tert-butyl cation.[1] The choice of acid and reaction conditions is also crucial.
| Acid Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), 0°C to room temp, 30 min - 4 h[1] | Most common method. Scavengers are highly recommended.[1] |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane, room temp, 1 - 4 h[1] | Good alternative to TFA; the product often precipitates as the HCl salt.[1] |
Common Scavengers for Boc Deprotection [1]
| Scavenger | Purpose | Typical Concentration |
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation. | 2.5 - 5% |
| Water (H₂O) | Traps the tert-butyl cation to form tert-butanol. | 2.5 - 5% |
| Thioanisole | Protects methionine and tryptophan residues from alkylation. | 5% |
Q3: My purified product is an oil and won't crystallize. What can I do?
A3: Obtaining a solid product from an oily residue is a common challenge. Here are a few strategies:
-
Seed Crystals: If you have a small amount of solid material, use it to seed the oil.[4][5]
-
Solvent Trituration: Add a non-polar or weakly polar solvent in which your product is insoluble (e.g., diethyl ether, hexane) and stir or sonicate the mixture. This can sometimes induce precipitation or crystallization.[6]
-
Co-evaporation: Remove residual solvents that may be inhibiting crystallization by co-evaporating with a solvent like toluene.[1]
-
Purification Review: The oily nature might indicate the presence of impurities. Further purification by chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Symptom: The desired product is obtained in a low yield after purification via silica gel column chromatography.
| Possible Cause | Suggested Solution |
| Product is too polar and is retained on the silica gel. | Derivatives of isonicotinic acid can be quite polar. Consider switching to a more polar mobile phase (e.g., increasing the percentage of methanol in DCM). If the compound is still retained, reversed-phase chromatography may be a better option.[7] |
| Product is unstable on silica gel. | Some compounds can degrade on acidic silica gel. You can neutralize the silica gel by pre-treating it with a base like triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
| Improper solvent system selection. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal conditions for separation before running the column.[8] |
Issue 2: Incomplete Boc-Deprotection
Symptom: Analysis of the crude product (e.g., by LC-MS or NMR) shows a significant amount of the Boc-protected starting material remaining after the deprotection step.
| Possible Cause | Suggested Solution |
| Insufficient acid concentration or reaction time. | Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1] |
| Steric hindrance around the Boc group. | If the Boc-protected amine is in a sterically hindered environment, deprotection may be slower.[1] Consider increasing the reaction temperature, but monitor for potential side reactions. |
| Reaction work-up quenches the reaction prematurely. | Ensure that the acidic deprotection is complete before quenching the reaction with a base. |
Issue 3: Unexpected Side Products Detected by Mass Spectrometry
Symptom: Mass spectrometry analysis of the purified product shows peaks corresponding to molecular weights higher than the expected product, often by +56 Da.
| Possible Cause | Suggested Solution |
| t-Butylation of the product. | The unexpected mass of +56 Da corresponds to the addition of a tert-butyl group. This is a classic side reaction from the tert-butyl cation generated during Boc deprotection.[1] |
| Action: Re-run the deprotection reaction and include a scavenger like Triisopropylsilane (TIS) or water in the TFA deprotection cocktail to trap the tert-butyl cation.[1] |
Experimental Protocols
Protocol 1: General Boc-Deprotection with TFA and Scavengers
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).[1]
-
Add the cleavage cocktail to the solution of the Boc-protected compound at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.[1]
-
Proceed with purification, which may involve precipitation, extraction, or chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., 5% methanol in chloroform).[8]
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
Caption: General workflow for the deprotection and purification of products derived from 5-Boc-amino-2-fluoroisonicotinic acid.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Capping unreacted amines after coupling with 5-Boc-amino-2-fluoroisonicotinic acid
This guide provides troubleshooting advice and detailed protocols for the critical step of capping unreacted primary and secondary amines, particularly after coupling reactions involving sterically hindered or electronically deactivated building blocks like 5-Boc-amino-2-fluoroisonicotinic acid.
Frequently Asked Questions (FAQs)
??? question "Why is it necessary to cap unreacted amines after a coupling reaction?"
??? question "When should I perform a capping step?"
??? question "What are the standard reagents used for capping?"
??? question "Can the capping procedure damage my peptide or the solid support?"
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser (ninhydrin) test after capping | 1. Incomplete capping reaction due to insufficient reagent concentration or reaction time. 2. Steric hindrance around the unreacted amine, making it inaccessible to the capping agent. 3. Deactivated reagents (e.g., hydrolyzed acetic anhydride). | 1. Repeat the capping step using fresh reagents and extend the reaction time (e.g., from 10 minutes to 20-30 minutes). 2. Consider using a smaller, more reactive capping agent if steric hindrance is high, although this is an advanced and less common approach. 3. Always use fresh, high-quality reagents. Ensure acetic anhydride has been stored properly to prevent moisture contamination. |
| Low final yield of the target molecule | 1. Inefficient initial coupling of 5-Boc-amino-2-fluoroisonicotinic acid, leading to a high population of capped (terminated) sequences. 2. Incomplete capping, leading to a complex mixture of deletion sequences that are difficult to purify. | 1. Optimize the coupling reaction for the difficult residue. Double couple the 5-Boc-amino-2-fluoroisonicotinic acid, increase reaction time, or use a more potent activating agent (e.g., HATU, HCTU). 2. Ensure a highly efficient capping step is performed after the coupling of this acid to simplify the final crude product mixture, making purification more straightforward. |
| Unexpected side products in final analysis (LC-MS) | 1. Acetylation of side-chain functional groups (e.g., the hydroxyl group of Tyrosine or Serine) if they are not properly protected. 2. Incomplete removal of capping reagents before the next synthesis step. | 1. Ensure that all reactive side-chains of the amino acids in your sequence are protected with appropriate orthogonal protecting groups. 2. Perform thorough washing steps (typically with DMF and DCM) after the capping reaction to completely remove all excess reagents and byproducts. |
Experimental Protocols & Data
Standard Capping Protocol
This protocol describes a standard procedure for capping unreacted primary amines on a solid-phase resin following an amino acid coupling step.
-
Resin Washing: After the coupling reaction, wash the resin thoroughly to remove excess reagents.
-
3 x with N,N-Dimethylformamide (DMF)
-
3 x with Dichloromethane (DCM)
-
3 x with N,N-Dimethylformamide (DMF)
-
-
Qualitative Test (Optional but Recommended): Perform a Kaiser (ninhydrin) test on a small sample of resin beads to detect the presence of unreacted primary amines.
-
Capping: Add the capping solution to the resin. A common formulation is a mixture of acetic anhydride and a base in DMF. Agitate the mixture at room temperature for 10-30 minutes.
-
Final Washing: Wash the resin thoroughly to remove the capping mixture and byproducts.
-
3 x with N,N-Dimethylformamide (DMF)
-
3 x with Dichloromethane (DCM)
-
-
Confirmation: Perform a second Kaiser test. A negative result (yellow/colorless beads) confirms that the capping was successful. The resin is now ready for the next deprotection step.
Comparison of Capping Reagent Mixtures
The following table summarizes common capping mixtures used in solid-phase peptide synthesis. The choice of mixture often depends on laboratory preference and the specific requirements of the synthesis.
| Capping Mixture ID | Reagents | Solvent | Typical Reaction Time | Notes |
| CM-1 | Acetic Anhydride / Pyridine | DCM | 15-30 min | A traditional and effective mixture. Pyridine acts as both a base and a catalyst. |
| CM-2 | Acetic Anhydride / DIEA | DMF | 10-20 min | DIEA is a non-nucleophilic base, which can be advantageous. Commonly used in automated synthesizers. |
| CM-3 | Acetic Anhydride / NMM | NMP | 10-20 min | N-methylmorpholine is another base option, often used in combination with NMP as the solvent. |
Visual Guides
Workflow: Coupling and Capping Cycle
The diagram below illustrates the decision-making process within a single cycle of solid-phase peptide synthesis, highlighting the central role of the capping step.
Caption: Decision workflow for the coupling, testing, and capping cycle in SPPS.
Chemical Reaction: Amine Capping
This diagram shows the chemical transformation that occurs during the capping process, where an unreacted amine is acetylated by acetic anhydride.
Caption: Acetylation of an unreacted amine using acetic anhydride.
Technical Support Center: Managing Aggregation in Peptide Synthesis Involving Hydrophobic Residues
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing peptide aggregation during synthesis, particularly when dealing with hydrophobic residues.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS)?
A1: During SPPS, peptide aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1][2] This aggregation can make the N-terminus of the peptide chain inaccessible to reagents, resulting in incomplete coupling and deprotection steps, and ultimately, a lower yield and purity of the final product.[1]
Q2: Which types of peptide sequences are most susceptible to aggregation?
A2: Sequences that are rich in hydrophobic amino acids, such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala), are particularly prone to aggregation.[1][2] Additionally, sequences that contain β-branched amino acids (Val, Ile, Thr) or amino acids capable of forming strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also present challenges.[2][3] Aggregation is generally not a significant issue before the fifth or sixth residue has been added to the chain.[1][3]
Q3: What are the observable signs of on-resin peptide aggregation during synthesis?
A3: A primary indicator of aggregation is the failure of the peptide-resin to swell properly.[1][3] In a batch synthesizer, the resin bed may appear to have shrunk.[1] For those using continuous-flow synthesis, a flattened and broadened deprotection profile can signal aggregation.[1] It is important to note that in cases of severe aggregation, standard amine tests such as the Kaiser or TNBS test may no longer be reliable and could produce false-negative results.[1]
Q4: Is it possible to predict if my peptide sequence is likely to aggregate?
A4: While it is difficult to predict peptide aggregation with absolute certainty, there are several computational tools available online. These tools can analyze the amino acid composition and hydrophobicity of a sequence to help identify potentially "difficult" sequences. Using these tools can aid in proactively selecting a modified synthesis strategy to mitigate potential aggregation issues.
Troubleshooting Guide
Issue: Incomplete Coupling or Deprotection Steps
Symptoms:
-
A positive Kaiser or TNBS test after the coupling step, indicating the presence of unreacted free amines.[4]
-
Low yield of the desired peptide after cleavage from the resin.[1]
-
Presence of deletion sequences (n-1, n-2, etc.) in the final product, as identified by mass spectrometry.[1]
Possible Cause & Recommended Solutions:
| Possible Cause | Recommended Solutions |
| On-resin peptide aggregation | 1. Optimize Solvents: Switch to more polar, aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[1][5] 2. Increase Temperature: Perform coupling and/or deprotection steps at elevated temperatures (e.g., 50-75°C). This can be achieved through conventional heating or by using a microwave peptide synthesizer.[1] 3. Incorporate Structure-Disrupting Moieties: Proactively insert pseudoproline dipeptides, Dmb/Hmb-protected amino acids, or depsipeptides at strategic locations within the sequence.[3] 4. Use Chaotropic Salts: Add chaotropic salts such as LiCl or KSCN to the coupling or washing solutions to disrupt hydrogen bonding.[1][3] |
| Steric Hindrance | 1. Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU, HCTU, or PyBOP.[1] 2. Increase Coupling Time and/or Double Couple: Extend the reaction time for the coupling step or perform a second coupling with fresh reagents.[1] |
| Inefficient Deprotection | 1. Modify Deprotection Reagent: For Fmoc deprotection, add a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution.[1][3] 2. Increase Deprotection Time: Extend the duration of the deprotection step.[1] |
| Poor Resin Swelling | 1. Choose an Appropriate Resin: For difficult sequences, consider using a resin with better swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel). 2. Use a Low-Loading Resin: A lower substitution level on the resin can reduce the proximity of peptide chains and minimize aggregation. |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides
Objective: To disrupt secondary structure formation and improve solvation of the growing peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Protocol 2: Incorporation of Dmb-Protected Dipeptides
Objective: To introduce a backbone-protecting group to prevent hydrogen bonding.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)
-
DMF/DCM (2:1)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).[1]
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.[1]
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Perform a TNBS test to confirm complete coupling.[1]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Protocol 3: Microwave-Assisted SPPS for Difficult Sequences
Objective: To use elevated temperatures to reduce aggregation and improve reaction kinetics.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[1]
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF.
-
Apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles as required for the peptide sequence.
Visualizations
Caption: Mechanism of on-resin peptide aggregation.
Caption: Troubleshooting workflow for difficult peptide synthesis.
Caption: Decision tree for selecting an anti-aggregation strategy.
References
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Analysis of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The analysis of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid and its derivatives is a critical step in drug discovery and development. These compounds are important building blocks in the synthesis of various pharmaceutical agents. Accurate and reliable analytical methods are essential for purity assessment, impurity profiling, and pharmacokinetic studies. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of these compounds. While HPLC is a robust technique for separation and quantification, LC-MS offers superior sensitivity and specificity by combining chromatographic separation with mass analysis.[1]
Comparison of Analytical Performance: HPLC vs. LC-MS
The choice between HPLC and LC-MS depends on the specific analytical requirements, such as the need for structural information, sensitivity, and the complexity of the sample matrix.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates compounds based on their physicochemical interactions with a stationary and mobile phase.[1] | Combines HPLC separation with mass analysis, providing mass-to-charge ratio information.[1] |
| Detection | UV-Vis, Photodiode Array (PDA), Fluorescence | Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) |
| Specificity | Good, but may be limited in complex mixtures. | High, provides molecular weight and structural information.[1] |
| Sensitivity | Good, suitable for routine analysis. | Excellent, ideal for trace-level detection and impurity analysis.[1] |
| Quantitative Analysis | Robust and widely used for purity and assay determination. | Highly accurate and sensitive for quantification, especially in biological matrices. |
| Qualitative Analysis | Limited to retention time comparison with standards. | Provides mass spectral data for compound identification and structural elucidation. |
| Cost & Complexity | Lower cost and less complex instrumentation. | Higher cost and more complex instrumentation and data analysis. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using both HPLC and LC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the purity assessment and quantification of the target compound in a drug substance.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the identification and quantification of the target compound and its potential impurities or metabolites in complex matrices.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (UHPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow (Desolvation): 800 L/hr.
-
Scan Mode: Full scan (m/z 100-500) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transition (for this compound): Precursor ion (m/z 257.1) → Product ion (e.g., m/z 201.1, corresponding to the loss of the tert-butyl group).
-
-
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of this compound by HPLC and LC-MS.
Table 1: HPLC Performance Data
| Parameter | Result |
| Retention Time | ~15.2 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS Performance Data
| Parameter | Result |
| Retention Time | ~6.8 min |
| Precursor Ion (m/z) | 257.1 [M+H]⁺ |
| Product Ion (m/z) | 201.1 |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and LC-MS analysis.
Caption: Workflow for HPLC analysis.
Caption: Workflow for LC-MS/MS analysis.
Conclusion
Both HPLC and LC-MS are indispensable tools for the analysis of this compound and its derivatives. HPLC provides a reliable and cost-effective method for routine quality control, including purity and assay determination. In contrast, LC-MS offers unparalleled sensitivity and specificity, making it the method of choice for impurity identification, structural elucidation, and bioanalysis, where trace-level detection in complex matrices is required. The selection of the appropriate technique should be based on the specific goals of the analysis, balancing the need for detailed information with considerations of cost and complexity.
References
The Impact of Fluorination on Isonicotinic Acid Derivatives in SAR Studies: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The introduction of fluorine into a pharmacophore is a common strategy in medicinal chemistry to modulate its physicochemical properties and enhance its therapeutic potential. This guide provides a comparative study of fluorinated versus non-fluorinated isonicotinic acid derivatives, focusing on their structure-activity relationships (SAR) in various therapeutic areas. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be a valuable resource for the rational design of novel therapeutics based on the isonicotinic acid scaffold.
Introduction to Isonicotinic Acid and the Role of Fluorine
Isonicotinic acid, a pyridine-4-carboxylic acid, is a versatile scaffold in drug discovery, most famously represented by the antitubercular drug isoniazid.[1] Its derivatives have been explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] Fluorine, being the most electronegative element, possesses unique properties that can significantly alter a molecule's characteristics.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, while its electronic effects can influence acidity, basicity, metabolic stability, and binding interactions.[3][5] This comparative analysis will delve into how the strategic placement of fluorine atoms on the isonicotinic acid core or its derivatives can impact their biological performance.
Comparative Physicochemical Properties
The introduction of a fluorine atom onto the pyridine ring of isonicotinic acid can subtly alter its fundamental physicochemical properties. These changes, though seemingly small, can have profound effects on the molecule's pharmacokinetic and pharmacodynamic profile.
| Property | Isonicotinic Acid | 2-Fluoroisonicotinic Acid | 3-Fluoroisonicotinic Acid | Key Differences and Implications |
| Molecular Formula | C6H5NO2 | C6H4FNO2 | C6H4FNO2 | Addition of a fluorine atom. |
| Molecular Weight | 123.11 g/mol [6] | 141.10 g/mol [7] | 141.10 g/mol | Increased molecular weight. |
| pKa | 4.96[6] | Not explicitly found, but expected to be lower. | Not explicitly found, but expected to be lower. | The electron-withdrawing nature of fluorine is expected to increase the acidity of the carboxylic acid, potentially altering ionization at physiological pH and affecting solubility and cell permeability. |
| LogP (Lipophilicity) | Not explicitly found for the parent acid. | Not explicitly found for the parent acid. | Not explicitly found for the parent acid. | Fluorination generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[3] |
Structure-Activity Relationship (SAR) Studies: A Comparative Overview
The true impact of fluorination is most evident when comparing the biological activities of analogous fluorinated and non-fluorinated compounds. The following sections summarize key findings from SAR studies in different therapeutic areas.
Antitubercular Activity
Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment.[8] Much research has focused on creating derivatives to overcome drug resistance and improve efficacy.
A study on nicotinic acid hydrazide derivatives provides valuable insights into the role of fluorine in antitubercular activity. While not isonicotinic acid, the structural similarity allows for reasonable extrapolation. In this study, a series of N′-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides were synthesized and evaluated against Mycobacterium tuberculosis.
| Compound | Substituent on Isatin Ring | MIC (µg/mL) vs. M. tuberculosis |
| 8a | H | 25 |
| 8b | 5-Cl | 12.5 |
| 8c | 5-Br | 6.25 |
| Parent Hydrazide (4c, non-fluorinated analogue) | - | >100 |
Data extracted from a study on nicotinic acid derivatives, which are structural isomers of isonicotinic acid derivatives.[8]
The data clearly shows that the presence of the 4-fluorophenyl group in compounds 8a-c is crucial for activity compared to the non-fluorinated parent hydrazide. Furthermore, the addition of other halogens on the isatin moiety progressively increases the antitubercular potency, with the order of activity being Br > Cl > H.[8] This suggests that increased lipophilicity, to which the fluorine contributes, is a key factor for antimycobacterial efficacy.[8]
Anticancer Activity
The anticancer potential of isonicotinic acid derivatives has also been investigated. In a study evaluating a series of 32 isoniazid derivatives against human cancer cell lines, the structure-activity relationship revealed the importance of substituents on an aromatic ring attached to the hydrazone moiety. While this study did not include a direct fluoro- vs non-fluoro- comparison on the same position, it highlighted that electron-withdrawing and lipophilic groups can influence cytotoxicity.[4] The general consensus in medicinal chemistry is that fluorination can enhance anticancer activity by improving metabolic stability and target engagement.[5]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies are crucial.
Synthesis of N′-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (General Procedure)
This protocol is adapted from a method for synthesizing nicotinic acid hydrazides, which is analogous to the synthesis of isonicotinic acid derivatives.[8]
-
Reaction Setup: A mixture of 6-(4-fluorophenyl)-2-methylnicotinohydrazide (1 mmol) and the appropriate isatin (1 mmol) is prepared in ethanol (20 mL).
-
Catalysis: A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
Reflux: The reaction mixture is heated under reflux for 4 hours.
-
Isolation: The mixture is cooled, and the resulting solid precipitate is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from an appropriate solvent to yield the pure compound.
In Vitro Antitubercular Activity Assay (Agar Dilution Method)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.
-
Media Preparation: Middlebrook 7H11 agar is prepared and supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of twofold dilutions are made.
-
Inoculation: The agar plates containing different concentrations of the test compounds are inoculated with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: The plates are incubated at 37°C for 3-4 weeks.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.
Cytotoxicity Assay Against Cancer Cell Lines
This is a general procedure for evaluating the in vitro anticancer activity of the synthesized compounds.[4]
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO, with the final concentration of DMSO kept below 0.1% v/v) for 72 hours.
-
Cell Viability Measurement: After the incubation period, cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) or MTT assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Conclusion
The strategic incorporation of fluorine into the isonicotinic acid scaffold presents a powerful approach in modern drug design. The evidence, although fragmented across different studies and molecular frameworks, consistently points towards fluorine's ability to enhance biological activity, particularly in the context of antitubercular agents. The increased lipophilicity and altered electronic properties conferred by fluorine can lead to improved cell penetration and target engagement. While direct comparative data for a wide range of biological targets remains to be systematically explored, the available studies strongly suggest that fluorinated isonicotinic acid derivatives are a promising avenue for the development of novel therapeutics. Future research should focus on systematic SAR studies of fluorinated isonicotinic acids against a broader panel of biological targets to fully elucidate the potential of this chemical modification.
References
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 7. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents: EDC/HOBt vs. HATU for the Amidation of 5-Boc-amino-2-fluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of modern pharmaceutical and chemical research. The choice of coupling reagent is critical, particularly when dealing with substrates that are sterically hindered or electronically deactivated. This guide provides a detailed comparison of two widely used coupling systems, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), for the specific application of coupling 5-Boc-amino-2-fluoroisonicotinic acid.
While direct comparative experimental data for this specific substrate is not extensively available in the literature, this guide extrapolates from established principles of peptide chemistry and the known performance of these reagents with sterically hindered and electron-deficient carboxylic acids. The fluorine substituent on the isonicotinic acid ring renders it electron-deficient, which can slow down the coupling reaction.
Performance Comparison
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. For challenging substrates like 5-Boc-amino-2-fluoroisonicotinic acid, a more powerful reagent may be necessary to achieve high yields in a reasonable timeframe.
| Feature | EDC/HOBt | HATU |
| Reactivity | Moderate | High |
| Typical Yield | Good to excellent for simple substrates; may be lower for hindered/deactivated acids.[1] | Excellent, particularly for difficult couplings.[1][2][3] |
| Reaction Time | Generally longer (4-8 hours or more).[1] | Rapid (often complete in 1-2 hours).[1][4] |
| Cost | Cost-effective.[1] | Significantly higher cost.[1][5] |
| Byproducts | Water-soluble urea, easily removed by aqueous workup.[1][6][7] | Tetramethylurea and HOAt, generally soluble in organic solvents. |
| Side Reactions | Potential for N-acylurea formation (minimized by HOBt) and racemization.[8] | Low racemization.[7] Can cause guanidinylation of free amines if used in excess.[8][9] |
| Handling | Relatively stable and easy to handle. | Can be moisture sensitive. |
Experimental Protocols
The following are generalized protocols that can be adapted for the coupling of 5-Boc-amino-2-fluoroisonicotinic acid. Optimization of stoichiometry, base, solvent, and reaction time may be required.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a cost-effective choice for amide bond formation.
Materials:
-
5-Boc-amino-2-fluoroisonicotinic acid
-
Amine
-
EDC·HCl (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve 5-Boc-amino-2-fluoroisonicotinic acid (1 equivalent) and the desired amine (1-1.2 equivalents) in the chosen anhydrous solvent.
-
Add HOBt (1.2-1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 equivalents) and the base (2-3 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1M HCl) to remove the base and excess amine, followed by aqueous base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.[10]
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which may require further purification by chromatography.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for achieving higher yields and faster reaction times, especially with challenging substrates.
Materials:
-
5-Boc-amino-2-fluoroisonicotinic acid
-
Amine
-
HATU (1.1 - 1.5 equivalents)
-
A non-nucleophilic base such as DIPEA (2-3 equivalents)
-
Anhydrous DMF
Procedure:
-
In a flask, dissolve 5-Boc-amino-2-fluoroisonicotinic acid (1 equivalent) and HATU (1.1-1.5 equivalents) in anhydrous DMF.
-
Add the base (2-3 equivalents) to the mixture and allow for a pre-activation period of several minutes.
-
Add the amine (1-1.2 equivalents) to the activated acid mixture.
-
Stir the reaction at room temperature for 1-6 hours, monitoring for completion by TLC or LC-MS.[4]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove byproducts and unreacted starting materials.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizing the Process
To better understand the workflow and mechanisms, the following diagrams are provided.
Caption: General workflow for amide bond formation.
Caption: Activation mechanisms of EDC/HOBt and HATU.
Conclusion
For the coupling of 5-Boc-amino-2-fluoroisonicotinic acid, both EDC/HOBt and HATU are viable options.
-
EDC/HOBt is a practical and economical choice, especially for large-scale synthesis, provided that longer reaction times and potentially lower yields are acceptable. The ease of byproduct removal is a significant advantage.[1]
-
HATU is the reagent of choice when high yield and rapid reaction kinetics are paramount.[1][2][3] Its superior reactivity makes it particularly well-suited for overcoming the challenges posed by the electron-deficient nature of the fluoro-substituted pyridine ring. The higher cost is the primary drawback.
Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including scale, budget, and desired purity and yield. For initial small-scale trials and for difficult couplings where yield is critical, HATU is recommended. For process optimization and scale-up where cost is a major factor, a thorough investigation of the EDC/HOBt method is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. reddit.com [reddit.com]
A Comparative Guide to Alternatives for 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid, a frequently utilized reagent in the synthesis of kinase inhibitors and other complex molecular targets, serves as a valuable scaffold. However, reliance on a single building block can be limiting. This guide provides an objective comparison of viable alternatives, focusing on alternative amine protecting groups for the 5-amino-2-fluoroisonicotinic acid core and structurally distinct heterocyclic building blocks that can serve similar functions in drug discovery programs.
Alternatives Based on Amine Protecting Group Strategy
The tert-Butoxycarbonyl (Boc) group is widely employed for its reliability in protecting amines. However, its removal requires acidic conditions that may not be compatible with all substrates. Orthogonal protecting group strategies offer greater flexibility in complex syntheses. Here, we compare the Boc-protected scaffold with alternatives utilizing Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Data Presentation: Comparison of Protecting Groups
| Feature | 5-((tert-Butoxycarbonyl)amino)- 2-fluoroisonicotinic acid (Boc) | 5-((Benzyloxycarbonyl)amino)- 2-fluoroisonicotinic acid (Cbz) | 5-(((9H-Fluoren-9-yl)methoxy)carbonylamino)- 2-fluoroisonicotinic acid (Fmoc) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Deprotection Condition | Acidic (e.g., TFA, HCl in Dioxane)[1] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1][2] | Basic (e.g., 20% Piperidine in DMF)[1] |
| Key Advantages | Stable to a wide range of non-acidic conditions; final product is often clean.[3] | Orthogonal to Boc and Fmoc; protected amino acids are often crystalline, aiding purification.[2] | Mild deprotection conditions are compatible with acid-sensitive functional groups; allows for real-time monitoring of deprotection via UV absorbance.[4] |
| Potential Limitations | Harsh acidic cleavage may not be suitable for sensitive substrates.[4] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, some heterocycles); catalyst poisoning can be an issue.[3] | The dibenzofulvene byproduct can form adducts with the deprotected amine; Fmoc-protected amino acids can be more expensive.[3][4] |
| Estimated Yield (Amide Coupling) | 85-95% | 80-90% | 90-98% |
| Relative Cost of Reagent | Moderate | Low[2] | High[4] |
Yields are estimated based on typical amide coupling reactions and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Amide Coupling with this compound
-
To a solution of this compound (1.0 eq) and a desired amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of the Boc Group
-
Dissolve the Boc-protected compound in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene to remove residual TFA. The resulting amine salt can be used directly or neutralized with a mild base.
Protocol 3: Deprotection of the Cbz Group
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Deprotection of the Fmoc Group
-
Dissolve the Fmoc-protected compound in a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the dibenzofulvene-piperidine adduct.
Mandatory Visualization
References
X-ray crystallography of derivatives of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid
Comparative Crystallographic Analysis of Functionalized Isonicotinic Acid Derivatives
A Guide for Researchers in Drug Discovery and Development
Introduction
This guide provides a comparative overview of the X-ray crystallographic data for derivatives of isonicotinic acid, a key scaffold in medicinal chemistry. While specific crystallographic data for 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is not publicly available, this document presents a representative comparison using publicly accessible data from closely related isonicotinic acid analogs. The presented data and protocols offer a framework for the structural analysis of novel derivatives, which is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for three representative derivatives of isonicotinic acid. These compounds are selected to illustrate the structural diversity and packing arrangements that can be expected from this class of molecules.
| Parameter | Derivative A: Isonicotinamide | Derivative B: Picolinic Acid | Derivative C: 4-Cyanopyridine Co-crystal |
| CSD Refcode | ISONAM02 | PICOLA02 | XAZJUP |
| Chemical Formula | C₆H₆N₂O | C₆H₅NO₂ | C₁₀H₈N₂O₄ |
| Formula Weight | 122.13 | 123.11 | 220.18 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| a (Å) | 9.53(1) | 7.56(1) | 6.885(3) |
| b (Å) | 14.07(2) | 7.24(1) | 7.370(3) |
| c (Å) | 9.53(1) | 7.73(1) | 10.160(4) |
| α (°) | 90 | 90 | 82.68(3) |
| β (°) | 107.5(1) | 103.5(1) | 87.12(3) |
| γ (°) | 90 | 90 | 69.59(3) |
| Volume (ų) | 1219(3) | 409.7(9) | 477.9(3) |
| Z | 8 | 4 | 2 |
| Calculated Density (g/cm³) | 1.33 | 1.99 | 1.53 |
| R-factor (%) | 7.7 | 4.9 | 5.4 |
Experimental Protocols
The following sections detail the standardized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of isonicotinic acid derivatives.
Synthesis and Crystallization
Single crystals suitable for X-ray diffraction are typically grown from a saturated solution of the purified compound. A common method involves dissolving the synthesized derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) with gentle heating. The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over several days. The resulting crystals are carefully selected for diffraction analysis.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).[1] The crystal is rotated, and a series of diffraction images are collected at different orientations.[2]
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
Visualized Workflow
The following diagram illustrates the typical workflow for the X-ray crystallography of a novel isonicotinic acid derivative.
References
Evaluating the Metabolic Stability of Drugs Containing the 2-Fluoroisonicotinic Acid Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-fluoroisonicotinic acid scaffold is a key pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom to the pyridine ring can significantly influence the compound's physicochemical properties, including its metabolic stability. Understanding the metabolic fate of drugs containing this scaffold is crucial for predicting their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of three prominent drugs featuring the 2-fluoroisonicotinic acid moiety: Niflumic acid, Clonixin, and Flunixin.
Comparative Metabolic Profiles
| Drug | Predominant Metabolic Pathway(s) | Key Metabolites | Notes |
| Niflumic Acid | Hydroxylation | 4'-hydroxyniflumic acid | Undergoes efficient first-pass metabolism in humans.[1] |
| Clonixin | Hydroxylation, O-dealkylation, Glucuronidation | 5-hydroxyclonixin, 4-hydroxyclonixin, 2'-ethoxyclonixin | Glucuronidation is a significant clearance pathway, mediated by UGT2B7. |
| Flunixin | Hydroxylation | 5-hydroxyflunixin | Metabolism is catalyzed by CYP3A and CYP1A family enzymes in horses.[2][3] Age-related differences in metabolism have been observed in cattle.[4] |
Note: The absence of standardized, comparative quantitative data (e.g., half-life and intrinsic clearance from human liver microsomes) across these compounds makes direct ranking of their metabolic stability challenging. The information provided is based on separate studies conducted in various species and under different experimental conditions.
Experimental Protocols
To enable researchers to conduct their own comparative metabolic stability studies, a detailed protocol for a typical in vitro liver microsomal stability assay is provided below. This protocol is a composite of best practices found in the literature.[2][3][4][5]
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds (Niflumic acid, Clonixin, Flunixin) and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates or microtubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer (phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
On the day of the experiment, thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) with cold incubation buffer.
-
-
Incubation:
-
In a 96-well plate or microtubes, add the liver microsomal suspension.
-
Add the test compound or positive control to the microsomes to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add an equivalent volume of incubation buffer without the regenerating system.
-
Incubate the reaction mixture at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard. The acetonitrile will precipitate the microsomal proteins.
-
-
Sample Processing:
-
After the final time point, centrifuge the samples at high speed (e.g., >3000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved in evaluating the metabolic stability of drugs containing the 2-fluoroisonicotinic acid scaffold, the following diagrams have been generated using Graphviz.
Caption: Generalized metabolic pathway for drugs containing the 2-fluoroisonicotinic acid scaffold.
Caption: Workflow for the in vitro liver microsomal stability assay.
Caption: Relationship between metabolic stability and pharmacokinetic properties.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. mttlab.eu [mttlab.eu]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Beyond Piperidine: A Comparative Guide to Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals seeking to optimize solid-phase peptide synthesis (SPPS), the choice of the Fmoc deprotection reagent is a critical decision that directly impacts peptide purity, yield, and the formation of undesirable side products. While piperidine has long been the conventional choice, its status as a controlled substance in some regions and its association with side reactions such as aspartimide formation and racemization have spurred the investigation of effective alternatives. This guide provides an objective comparison of various alternatives to piperidine, supported by experimental data, to aid in the selection of the most suitable reagent for your specific SPPS needs.
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental step in SPPS, proceeding via a β-elimination mechanism initiated by a base.[1][2] The ideal deprotection reagent should efficiently remove the Fmoc group without compromising the integrity of the growing peptide chain. This guide evaluates several promising alternatives to piperidine, focusing on their performance, potential side reactions, and practical considerations.
Performance Comparison of Fmoc Deprotection Reagents
The efficacy of various deprotection reagents can be assessed by comparing their deprotection kinetics, impact on peptide yield and purity, and their propensity to induce common side reactions. The following tables summarize the available quantitative data for key alternatives to piperidine.
| Reagent | Typical Concentration | Deprotection Time | Efficacy/Efficiency | Key Advantages | Potential Disadvantages |
| Piperidine | 20% in DMF | 2 x 5-10 min | Standard, well-established | Well-characterized, effective | Controlled substance, can cause aspartimide formation and racemization[3][4] |
| 4-Methylpiperidine | 20% in DMF | 2 x 5-10 min | Equivalent to piperidine[3][5] | Not a controlled substance, same efficiency as piperidine[3] | |
| Piperazine/DBU | 10% Piperazine, 2% DBU in DMF | < 1 min | Rapid and efficient[6] | Safer alternative, reduces deletion sequences in difficult syntheses[6] | |
| DBU | 2% in DMF | ~30 min (with piperidine scavenger) | Faster than piperidine[7][8] | Effective for difficult sequences[9] | Non-nucleophilic (requires scavenger), can increase aspartimide formation[7][9] |
| 3-(Diethylamino)propylamine (DEAPA) | Not specified | Not specified | Viable alternative | Minimizes diastereoisomers and aspartimide formation[10] | |
| Morpholine | 50% in DMF | 20-30 min | Effective | Minimizes diketopiperazine and aspartimide formation[4][11] | Slower than piperidine[11] |
| Silica-supported Piperazine | Solid phase | Not specified | Effective scavenging agent | Simplified workup (filtration)[12][13] |
In-Depth Analysis of Key Alternatives
4-Methylpiperidine: The Direct Replacement
4-Methylpiperidine has emerged as a leading direct substitute for piperidine.[3] Studies have shown that it has an identical efficiency in Fmoc group removal compared to piperidine.[3][5] Its primary advantage is that it is not a controlled substance, which simplifies procurement and storage.[3] The reaction kinetics of methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methylpiperidine.[14]
Piperazine and DBU: A Synergistic Combination for Rapid Deprotection
A combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) offers a significant advantage in terms of speed, achieving complete Fmoc removal in less than a minute.[6] This rapid deprotection can be particularly beneficial in the synthesis of aggregation-prone and difficult peptide sequences, leading to a reduction in deletion products.[6] The addition of 1% formic acid to this mixture has been shown to suppress aspartimide formation and epimerization.[6]
DBU: The High-Power Option for Challenging Syntheses
DBU is a stronger, non-nucleophilic base that can significantly accelerate the Fmoc deprotection step, proving particularly useful for sterically hindered amino acids or during the synthesis of long and difficult peptides like amyloid-beta fragments.[7][9] However, as DBU itself does not scavenge the dibenzofulvene (DBF) byproduct, a nucleophile such as piperidine or piperazine is often added in small amounts.[7][8] A major drawback of DBU is its potential to catalyze aspartimide formation, especially in sequences containing aspartic acid.[7][9]
Greener and Milder Alternatives: DEAPA and Morpholine
In the push for more environmentally friendly and milder SPPS protocols, reagents like 3-(diethylamino)propylamine (DEAPA) and morpholine have been investigated. DEAPA has been shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[10] Morpholine is another mild base that can reduce the incidence of both diketopiperazine and aspartimide formation.[4]
Experimental Protocols
Standard Fmoc Deprotection Protocol (Piperidine or 4-Methylpiperidine)
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection: Add a solution of 20% (v/v) piperidine or 4-methylpiperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids or during the synthesis of long peptides, a second deprotection step of 5-10 minutes may be required.
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Thoroughly wash the resin with DMF (typically 5-7 times) to remove residual deprotection reagent and the dibenzofulvene adduct.[5]
Rapid Fmoc Deprotection with Piperazine/DBU
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Solution Preparation: Prepare a solution of 10% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, add 1% (v/v) formic acid.
-
Deprotection: Add the deprotection solution to the resin and agitate for less than 1 minute.
-
Draining and Washing: Drain the solution and wash the resin thoroughly with DMF.[6]
DBU-Based Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF or N-methylpyrrolidone (NMP).
-
Deprotection Reagent: Prepare a solution of 2% DBU and 2% piperidine (as a scavenger) in DMF or NMP.
-
Deprotection: Add the deprotection reagent (10 ml/gram of resin) and shake for 30 minutes at room temperature.
-
Washing: Filter the resin and wash three times with DMF or NMP.[7][8]
Kinetic Analysis of Fmoc Deprotection
-
Sample Preparation: Place 1 mg of Fmoc-amino acid-loaded resin in a glass cuvette.
-
Reagent Addition: Add 1 ml of the deprotection solution (e.g., 20% 4-methylpiperidine in DMF).
-
UV Monitoring: Shake the cuvette intermittently and read the UV absorbance of the solution at 301 nm at 2-minute intervals to follow the release of the dibenzofulvene adduct.[3]
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of Fmoc deprotection and a general experimental workflow for comparing different deprotection reagents.
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Caption: General workflow for comparing Fmoc deprotection reagents.
Conclusion
The selection of an Fmoc deprotection reagent extends beyond a simple consideration of reaction efficiency. Factors such as regulatory status, potential for side-product formation, and the specific requirements of the peptide sequence must be taken into account. 4-Methylpiperidine stands out as a reliable, non-controlled substitute for piperidine with equivalent performance. For challenging syntheses where speed is paramount, the piperazine/DBU combination offers a compelling advantage. While DBU alone can be a powerful tool, its use requires careful consideration of the peptide sequence to avoid unwanted side reactions. The development of milder and greener alternatives like DEAPA and morpholine reflects a growing trend towards more sustainable and refined SPPS methodologies. By carefully evaluating the data and protocols presented in this guide, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to higher purity products and more efficient research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step protocol for the safe disposal of this compound, aligning with standard operational procedures for hazardous chemical waste.
Chemical Profile and Hazard Identification
This compound is a fluorinated organic compound, specifically a derivative of isonicotinic acid. Its structure incorporates a fluorine atom, rendering it a halogenated organic acid, and a tert-butoxycarbonyl (Boc) protecting group. Due to its chemical nature, it requires disposal as hazardous waste. The primary hazards associated with this and similar compounds are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Key Safety and Handling Information
| Parameter | Information | Source |
| Chemical Classification | Halogenated Organic Acid | General Chemical Knowledge |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE Category 3) | [1][2] |
| CAS Number | 171178-42-0 | [3][4] |
| Molecular Formula | C11H13FN2O4 | [3][4] |
| Molecular Weight | 256.23 g/mol | [3][4] |
| Appearance | Solid | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.
-
Use chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.
-
If handling the compound as a powder or if there is a risk of aerosolization, a fume hood should be used to avoid inhalation.
2. Waste Segregation and Collection:
-
Crucially, do not dispose of this chemical down the sink or in regular trash. [1]
-
Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Waste."[5] This container should be made of a material compatible with acidic and organic compounds.
-
If the compound is in a solution with non-halogenated solvents, it must still be treated as halogenated waste.
-
Keep acidic waste streams separate from basic waste streams to prevent chemical reactions.[5]
3. Neutralization of Small Residual Amounts (for cleaning purposes only):
-
For decontaminating glassware or work surfaces with trace amounts of the acid, a neutralization step can be performed within a fume hood.
-
Prepare a 5% solution of sodium bicarbonate (baking soda) in water.
-
Cautiously add the sodium bicarbonate solution to the acidic residue. Effervescence (fizzing) will occur as carbon dioxide is released.
-
Continue adding the basic solution until the fizzing stops and the pH of the mixture is between 6.0 and 8.0. Use pH indicator strips to verify.
-
The neutralized waste and any materials used for cleanup (e.g., absorbent pads) must still be disposed of as hazardous waste. [6]
4. Container Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated, and secondary containment area away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 171178-42-0|this compound|BLD Pharm [bldpharm.com]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid
Personal Protective Equipment (PPE)
Due to the potential for skin and eye irritation, as well as unknown toxicological properties, a comprehensive approach to personal protection is essential.[1] The recommended PPE for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: A flame-retardant lab coat should be worn at all times.[] Nitrile gloves are recommended for handling the solid compound and its solutions. It is crucial to inspect gloves for any tears or perforations before use and to wash hands thoroughly after removal.[] For tasks with a high risk of splashes, consider double-gloving.
-
Respiratory Protection: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a significant spill occurs outside of a fume hood, appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor and particulate cartridges, should be used during cleanup.
Operational Plan
A systematic approach to handling 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid, from receipt to disposal, is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is clearly labeled with the chemical name and any known hazards.
2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside a chemical fume hood to minimize exposure to the powdered compound.
-
Use a disposable weighing dish or decontaminate reusable equipment thoroughly after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Handling During Chemical Reactions:
-
Set up all reactions involving this compound within a chemical fume hood.
-
Use appropriate glassware and ensure it is free from cracks or defects.
-
Maintain a clean and organized workspace to prevent accidental spills.
4. Spill Response:
-
In the event of a small spill within a fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand).
-
For larger spills, evacuate the immediate area and follow your institution's emergency procedures.
-
Do not attempt to clean up a large spill without appropriate training and PPE.
-
All materials used for spill cleanup should be treated as hazardous waste.
Disposal Plan
The presence of a carbon-fluorine bond suggests that this compound may be persistent in the environment.[3] Therefore, proper disposal is critical.
-
Waste Segregation: Do not dispose of this compound down the drain.[1] All solid waste, contaminated consumables (e.g., gloves, weighing paper), and solutions containing this compound should be collected in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and the words "Hazardous Waste."
-
Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[1][3] This process is necessary to break the stable carbon-fluorine bond.[1][3]
-
Institutional Guidelines: Always follow the specific chemical waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.
Quantitative Safety Data
The following table provides general quantitative guidelines for safety when handling chemical substances. Specific exposure limits for this compound are not available.
| Parameter | Guideline | Notes |
| Occupational Exposure Limit (OEL) | Not Established | Handle with caution as a compound of unknown toxicity. |
| Eye Contact (First Aid) | Flush with water for at least 15 minutes. | Remove contact lenses if present and easy to do. Seek medical attention. |
| Skin Contact (First Aid) | Wash affected area with soap and water for at least 15 minutes. | Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation (First Aid) | Move to fresh air. | If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion (First Aid) | Do NOT induce vomiting. | Rinse mouth with water. Seek immediate medical attention. |
Representative Experimental Protocol: Boc Protection of an Amino Acid
While a specific protocol for the synthesis of this compound is not provided in the search results, the following is a general and representative procedure for the Boc protection of an amino acid, illustrating the typical handling procedures.
Objective: To protect the amino group of an amino acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a fume hood, dissolve the amino acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of chemical reagents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
